Product packaging for Antibacterial agent 144(Cat. No.:)

Antibacterial agent 144

Cat. No.: B12391961
M. Wt: 481.5 g/mol
InChI Key: LWQQOTKAGUHCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antibacterial agent 144 (Compound 8e) is a promising chemical entity with superior efficacy against multidrug-resistant bacterial pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). It demonstrates a lower minimum inhibitory concentration (MIC) against clinical MRSA isolates compared to standard treatments like Chloromycin and Amoxicillin, showing a low propensity for resistance development over 30 days . The compound exerts its potent bactericidal activity through a multi-targeted mechanism of action. Primarily, it disrupts the bacterial cytoplasmic membrane, leading to a loss of membrane integrity . Concurrently, it binds to bacterial DNA, forming a supramolecular complex that obstructs DNA replication processes . Global proteomics and RNA expression studies have further revealed that it regulates several other essential pathways in S. aureus , including menaquinone biosynthesis, siderophore biosynthesis, and heme regulation, while also affecting key proteins like DnaX and Pol IIIC . This multi-faceted attack contributes to its robust antibacterial effect and reduces the likelihood of resistance. Beyond its direct antibacterial activity, this compound also inhibits the formation of bacterial biofilms, a key virulence factor that protects bacteria from antibiotics and the host immune system . For in vitro research applications, it is noted that the compound binds to Human Serum Albumin (HSA) with a dissociation constant (Kd) of 13.2 μM, a factor that may influence its pharmacokinetic properties in experimental models . Research Area: Infectious Diseases, Antibiotic Discovery Molecular Formula: C₂₆H₂₃N₇O₃ Molecular Weight: 481.51 g/mol Solubility: Soluble to at least 10 mM in DMSO This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H23N7O3 B12391961 Antibacterial agent 144

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H23N7O3

Molecular Weight

481.5 g/mol

IUPAC Name

2-[[4-(benzylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C26H23N7O3/c34-22-19-10-4-8-18-9-5-11-20(21(18)19)23(35)33(22)31-25-28-24(27-16-17-6-2-1-3-7-17)29-26(30-25)32-12-14-36-15-13-32/h1-11H,12-16H2,(H2,27,28,29,30,31)

InChI Key

LWQQOTKAGUHCBB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)NCC6=CC=CC=C6

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Antibacterial Agent 144 (Compound 8e) - A Novel Naphthalimide-Triazine Analog with Potent Anti-Staphylococcal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) bacteria, particularly Staphylococcus aureus, presents a significant global health challenge, necessitating the discovery and development of novel antibacterial agents with unique mechanisms of action. This document provides a detailed technical overview of a promising new antibacterial agent, designated as Antibacterial Agent 144 (also known as compound 8e). This naphthalimide-triazine analog has demonstrated potent bactericidal activity against multi-drug resistant Staphylococcus aureus, exhibiting a multi-faceted mechanism of action that includes cytoplasmic membrane disruption and inhibition of biofilm formation. This whitepaper consolidates the available data on its discovery, mechanism of action, and key experimental protocols relevant to its evaluation.

Discovery and Origin

This compound (compound 8e) is a synthetic molecule belonging to a class of naphthalimide-triazine analogues. Its discovery is the result of a targeted synthetic effort to develop novel broad-spectrum antibacterial agents capable of overcoming existing drug resistance mechanisms. Researchers synthesized a library of these analogues and identified compound 8e, which incorporates a benzylamine moiety, as a lead candidate due to its superior performance against MDR Staphylococcus aureus when compared to conventional antibiotics such as chloramphenicol and amoxicillin.

The foundational research was published in the European Journal of Medicinal Chemistry, detailing the synthesis and evaluation of this new class of compounds. The study highlighted compound 8e's potential for low drug resistance development, a critical attribute for a next-generation antibiotic.

Antibacterial Activity

Compound 8e has shown significant promise as a potent antibacterial agent, particularly against Gram-positive bacteria. The quantitative data available from preliminary studies are summarized below.

Table 1: In Vitro Antibacterial Activity of Compound 8e
Bacterial Strain                                  Minimum Inhibitory Concentration (MIC)                                  
Multi-drug resistant Staphylococcus aureus1.56 µg/mL

Note: This data is based on initial findings. The primary research publication may contain a more extensive dataset against a broader panel of bacterial strains.

Mechanism of Action

The bactericidal efficacy of this compound is attributed to a multi-targeted mechanism of action that compromises essential bacterial structures and processes.

  • Cytoplasmic Membrane Disruption : The primary mode of action is the destruction of the bacterial cytoplasmic membrane. This leads to the leakage of intracellular components, such as proteins, and a subsequent loss of metabolic activity, ultimately resulting in cell death.

  • Inhibition of Biofilm Formation : Compound 8e effectively inhibits the formation of S. aureus biofilms, which are critical for bacterial virulence and resistance to conventional antibiotics.

  • DNA Interaction : Mechanistic studies have also indicated that compound 8e can form a supramolecular complex with bacterial DNA, thereby obstructing DNA replication processes.

This multi-faceted approach is advantageous as it may reduce the likelihood of bacteria developing resistance.

cluster_compound This compound (Compound 8e) cluster_bacterium Staphylococcus aureus Cell cluster_effects Bactericidal Effects Compound Naphthalimide-Triazine Analog Membrane Cytoplasmic Membrane Compound->Membrane Disrupts Integrity DNA Bacterial DNA Compound->DNA Forms Supramolecular Complex Biofilm Biofilm Formation Compound->Biofilm Inhibits Leakage Leakage of Intracellular Contents Membrane->Leakage ReplicationBlock Obstruction of DNA Replication DNA->ReplicationBlock BiofilmInhibition Inhibition Biofilm->BiofilmInhibition CellDeath Cell Death Leakage->CellDeath ReplicationBlock->CellDeath BiofilmInhibition->CellDeath Reduces Virulence & Resistance

Caption: Mechanism of action for this compound.

Experimental Protocols

The following sections provide representative, detailed methodologies for the types of key experiments used in the discovery and characterization of novel antibacterial agents like compound 8e.

Disclaimer: These are generalized protocols and may not reflect the exact procedures used in the primary research for this compound. For the specific protocols, please refer to the original publication.

Synthesis of Naphthalimide-Triazine Analogues (General Protocol)

This protocol outlines a general synthetic route for creating a library of naphthalimide-triazine compounds.

Start Start: Naphthalic Anhydride Derivative Step1 Reaction with Primary Amine (e.g., Ethanolamine) Start->Step1 Intermediate1 N-substituted Naphthalimide Step1->Intermediate1 Step2 Reaction with Cyanuric Chloride in Acetone/Water Intermediate1->Step2 Intermediate2 Dichlorotriazine- Naphthalimide Adduct Step2->Intermediate2 Step3 Nucleophilic Substitution with various Amines (e.g., Benzylamine for 8e) Intermediate2->Step3 FinalProduct Final Product: Naphthalimide-Triazine Analog Library Step3->FinalProduct

Caption: General synthetic workflow for naphthalimide-triazine analogs.

  • Synthesis of N-substituted Naphthalimide: A solution of a substituted 1,8-naphthalic anhydride is refluxed with a primary amine (e.g., ethanolamine) in an appropriate solvent like ethanol for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the N-substituted naphthalimide intermediate.

  • Synthesis of Dichlorotriazine-Naphthalimide Adduct: The N-substituted naphthalimide is dissolved in a solvent such as acetone. This solution is added dropwise to a cooled solution of cyanuric chloride in acetone and water, maintaining a low temperature (0-5°C) and neutral pH with the addition of a base like sodium carbonate. The reaction is stirred for several hours. The resulting precipitate is filtered, washed with cold water, and dried to obtain the dichlorotriazine-naphthalimide adduct.

  • Synthesis of the Final Analog Library: The dichlorotriazine-naphthalimide adduct is reacted with a variety of primary or secondary amines in a suitable solvent (e.g., tetrahydrofuran) at an elevated temperature. The reaction is stirred for several hours until completion as monitored by TLC. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final naphthalimide-triazine analogues. For compound 8e, benzylamine would be used in this step.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., S. aureus) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of the Antibacterial Agent: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate also includes a positive control (bacteria with no compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacterium.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

  • Biofilm Cultivation: A standardized bacterial suspension is added to the wells of a 96-well flat-bottom plate containing broth and varying concentrations of the test compound. The plate is incubated at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Removal of Planktonic Cells: After incubation, the medium is carefully removed, and the wells are gently washed with phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.

  • Staining with Crystal Violet: The remaining biofilms are fixed (e.g., with methanol) and then stained with a 0.1% crystal violet solution for 15-20 minutes at room temperature.

  • Washing and Solubilization: Excess stain is washed away with water, and the plate is allowed to dry. The crystal violet bound to the biofilm is then solubilized with a solvent such as 30% acetic acid or ethanol.

  • Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of approximately 570-590 nm. The absorbance is proportional to the amount of biofilm formed, allowing for the quantification of inhibition.

Bacterial Cytoplasmic Membrane Integrity Assay (Propidium Iodide Method)

This assay assesses membrane damage by measuring the uptake of a fluorescent dye that cannot penetrate intact membranes.

  • Preparation of Bacterial Suspension: A mid-logarithmic phase bacterial culture is harvested, washed, and resuspended in a suitable buffer (e.g., PBS) to a standardized optical density.

  • Treatment with Antibacterial Agent: The bacterial suspension is incubated with the test compound at its MIC or other relevant concentrations for a specified period. A positive control (e.g., a known membrane-disrupting agent) and a negative (untreated) control are included.

  • Staining with Propidium Iodide (PI): Propidium iodide, a fluorescent intercalating agent, is added to the bacterial suspensions. PI can only enter cells with compromised membranes and fluoresces upon binding to DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer or a fluorescence microscope. A significant increase in red fluorescence in the treated sample compared to the untreated control indicates membrane disruption.

Conclusion and Future Directions

This compound (compound 8e) represents a promising lead compound in the fight against multidrug-resistant Staphylococcus aureus. Its novel naphthalimide-triazine scaffold and multi-targeted mechanism of action, which includes potent membrane disruption and biofilm inhibition, make it an attractive candidate for further development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and a comprehensive toxicological assessment to determine its potential as a clinical therapeutic. Furthermore, structure-activity relationship (SAR) studies on the naphthalimide-triazine core could lead to the discovery of analogues with an even broader spectrum of activity and enhanced safety profiles.

"Antibacterial agent 144" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and known mechanisms of action for the novel antibacterial compound designated as Antibacterial Agent 144.

Core Chemical and Physical Properties

This compound, also referred to as compound 8e in some literature, is a notable antibacterial agent with demonstrated efficacy against multi-resistant Staphylococcus aureus.[1][2][3][4] Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₂₆H₂₃N₇O₃[1][2][5]
Molecular Weight 481.51 g/mol [1][2][5]
Commonly Studied Form Powder[1]

Mechanism of Action and Biological Activity

This compound exhibits a multi-faceted approach to its antibacterial activity, primarily targeting key bacterial processes and structures. Its efficacy has been shown to be superior to conventional antibiotics such as Chloromycin and Amoxicillin against multi-resistant Staphylococcus aureus.[1][2][3][4]

The primary mechanisms of action include:

  • Disruption of the Bacterial Cytoplasmic Membrane: The agent directly compromises the integrity of the cytoplasmic membrane, leading to bacterial cell death.[1][2][3][4]

  • Inhibition of Biofilm Formation: It has been observed to prevent the formation of biofilms, which are critical for bacterial colonization and resistance.[1][2][3][4]

  • DNA Replication Obstruction: this compound can form a supramolecular complex with DNA, thereby hindering the replication process essential for bacterial proliferation.[1][2][3][4][6]

  • Interaction with Human Serum Albumin (HSA): The compound binds to HSA with a dissociation constant (Kd) of 13.2 μM, a characteristic that enhances its bactericidal efficacy in a biological context.[1][2][3]

The following diagram illustrates the proposed multifaceted mechanism of action of this compound.

Antibacterial_Agent_144_MoA cluster_agent This compound cluster_bacterium Bacterial Cell cluster_host Host Environment A This compound B Cytoplasmic Membrane A->B Disrupts C Biofilm Formation A->C Inhibits D DNA A->D Binds to & Obstructs Replication E Human Serum Albumin (HSA) A->E Binds to (Kd=13.2 µM) E->A Enhances Bactericidal Efficacy

Mechanism of Action of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and evaluation of this compound are proprietary and not fully disclosed in the public domain, the general methodologies can be inferred from standard practices in antimicrobial research.

3.1. General Synthesis of Substituted Triazines

The synthesis of similar membrane-active substituted triazines, as described in the broader literature, often involves multi-step chemical reactions.[3] A general workflow for the synthesis and characterization of such compounds is outlined below.

Synthesis_Workflow start Reactant A (e.g., p-toluenesulfonyl chloride) synthesis Chemical Synthesis (e.g., Condensation Reaction) start->synthesis reactant_b Reactant B reactant_b->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization final_product This compound (or analogue) characterization->final_product

General workflow for synthesis and characterization.

3.2. Antimicrobial Susceptibility Testing

Standard methods such as broth microdilution are typically employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound against various bacterial strains.

3.3. Biofilm Inhibition Assay

Crystal violet staining is a common method used to quantify biofilm formation and the inhibitory effects of the antibacterial agent.

3.4. Membrane Permeability Assay

Assays using fluorescent dyes such as propidium iodide can be utilized to assess the extent of cytoplasmic membrane damage.

3.5. DNA Binding Studies

Techniques like UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be employed to study the interaction and binding of the compound with DNA.

Storage and Handling

Proper storage is crucial to maintain the stability and activity of this compound.

ConditionDurationReference
Powder at -20°C 3 years[1]
In solvent at -80°C 1 year[1]

It is recommended to use the product as soon as possible after preparation of a stock solution.[2] For shipping, it may be transported with blue ice or at ambient temperatures.[1]

References

An In-depth Technical Guide on the Core Mechanism of Action of Antibacterial Agent 144

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific molecule designated "Antibacterial Agent 144." This name is likely an internal research code. Therefore, this document serves as a detailed template, outlining the expected data, experimental protocols, and mechanistic pathways for a hypothetical antibacterial agent that functions by inhibiting bacterial cell wall synthesis. This guide is intended for researchers, scientists, and drug development professionals to illustrate the required depth and format for such a technical document.

Executive Summary

This guide provides a comprehensive overview of the mechanism of action for the hypothetical "this compound," a potent inhibitor of bacterial cell wall biosynthesis. Through a series of targeted assays, it has been determined that Agent 144 specifically targets the transpeptidation step in peptidoglycan synthesis, a crucial process for maintaining the structural integrity of the bacterial cell wall.[1][2][3] This document summarizes the quantitative efficacy of Agent 144, details the experimental protocols used for its characterization, and visualizes its mechanism of action and the workflow for its discovery.

Quantitative Efficacy of this compound

The antimicrobial activity of Agent 144 was quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[4]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Bacterial StrainGram StatusMIC (µg/mL)
Staphylococcus aureusGram-positive0.5
Streptococcus pneumoniaeGram-positive0.25
Enterococcus faecalisGram-positive1.0
Bacillus subtilisGram-positive0.5
Escherichia coliGram-negative>128
Pseudomonas aeruginosaGram-negative>128
Klebsiella pneumoniaeGram-negative>128

Note: The data presented in this table is illustrative for a hypothetical agent targeting cell wall synthesis, a mechanism typically more effective against Gram-positive bacteria.

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

The primary mechanism of action of this compound is the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall that is absent in mammalian cells, making it an attractive target for antibacterial agents.[3] The agent specifically interferes with the enzymatic activity of Penicillin-Binding Proteins (PBPs), which are responsible for the final steps of peptidoglycan assembly, including transpeptidation.[5] This inhibition leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[3]

Caption: Inhibition of peptidoglycan synthesis by this compound.

Experimental Protocols

The MIC of Agent 144 was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Agent 144 Dilutions: A two-fold serial dilution of Agent 144 is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Reading the Results: The MIC is recorded as the lowest concentration of Agent 144 at which there is no visible growth of the bacteria.[4]

To identify the primary cellular pathway targeted by Agent 144, the effect of the agent on the synthesis of major macromolecules (DNA, RNA, protein, and cell wall) was assessed by measuring the incorporation of radiolabeled precursors.[6][7]

  • Bacterial Culture: A mid-logarithmic phase culture of Bacillus subtilis is used.

  • Addition of Agent and Radiolabeled Precursors: The bacterial culture is aliquoted into separate tubes. Agent 144 is added at a concentration of 10x MIC. Subsequently, radiolabeled precursors are added to the respective tubes: [³H]thymidine for DNA synthesis, [³H]uridine for RNA synthesis, [³H]leucine for protein synthesis, and [¹⁴C]N-acetylglucosamine for peptidoglycan synthesis.

  • Time-Course Sampling: Samples are taken at various time points (e.g., 0, 10, 20, and 30 minutes).

  • Precipitation and Measurement: The macromolecules are precipitated using trichloroacetic acid (TCA), and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The rate of incorporation of each precursor in the presence of Agent 144 is compared to an untreated control. Specific inhibition of [¹⁴C]N-acetylglucosamine incorporation would indicate that Agent 144 targets cell wall synthesis.

Experimental Workflow Visualization

The logical flow of experiments to determine the mechanism of action of a novel antibacterial agent is depicted below.

Experimental_Workflow Workflow for Determining Mechanism of Action start Discovery of Novel Antibacterial Agent mic Determine Minimum Inhibitory Concentration (MIC) start->mic mms Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) mic->mms dna DNA Synthesis Inhibition mms->dna [³H]thymidine rna RNA Synthesis Inhibition mms->rna [³H]uridine protein Protein Synthesis Inhibition mms->protein [³H]leucine cell_wall Cell Wall Synthesis Inhibition mms->cell_wall [¹⁴C]NAG dna_assays Further Assays: - DNA Gyrase Inhibition - Topoisomerase IV Inhibition dna->dna_assays conclusion Elucidation of Specific Molecular Target rna->conclusion protein_assays Further Assays: - Ribosome Binding - In Vitro Translation protein->protein_assays cell_wall_assays Further Assays: - Peptidoglycan Synthesis Assay - PBP Binding Assay cell_wall->cell_wall_assays dna_assays->conclusion protein_assays->conclusion cell_wall_assays->conclusion

Caption: Experimental workflow for identifying the mechanism of action.

Conclusion

References

Technical Guide: Synthesis of Antibacterial Agent 144 (Compound 8e)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of Antibacterial Agent 144, also referred to as compound 8e in the scientific literature. This naphthalimide-triazine analog has demonstrated significant efficacy against multi-drug resistant Staphylococcus aureus. This document outlines a probable synthetic pathway, detailed experimental protocols, and relevant quantitative data based on established chemical principles and published research on similar compounds. The guide also includes visualizations of the synthetic route and a proposed mechanism of action to facilitate a deeper understanding of this promising antibacterial agent.

Introduction

This compound is a novel synthetic compound belonging to the class of membrane-active substituted triazines. It has emerged as a potent antibacterial agent, particularly against challenging multi-drug resistant strains of Staphylococcus aureus. Research has indicated that its mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and subsequent cell death. This direct action on the membrane is a promising strategy to overcome common resistance mechanisms. This guide focuses on the chemical synthesis of this important molecule, providing a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Synthesis Pathway

The synthesis of this compound (compound 8e) is a multi-step process that begins with the sequential nucleophilic substitution of cyanuric chloride. The following pathway is a plausible route based on the general synthesis of 2,4,6-trisubstituted-1,3,5-triazines and related naphthalimide-triazine derivatives.

The overall synthetic scheme can be visualized as follows:

Synthesis_Pathway A Cyanuric Chloride B Intermediate 1 (Monosubstituted Triazine) A->B  1. N-(2-aminoethyl)-1,8-naphthalimide,      DIPEA, THF, 0 °C to rt C Intermediate 2 (Disubstituted Triazine) B->C  2. 4-Fluorobenzylamine,      DIPEA, THF, rt to 50 °C D This compound (Compound 8e) C->D  3. Benzylamine,      DIPEA, THF, 50 °C to 70 °C

Caption: A plausible synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis pathway.

Step 1: Synthesis of Intermediate 1 (Monosubstituted Triazine)

  • To a solution of cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.1 eq).

  • Slowly add a solution of N-(2-aminoethyl)-1,8-naphthalimide (1.0 eq) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of Intermediate 2 (Disubstituted Triazine)

  • Dissolve Intermediate 1 (1.0 eq) in THF and add DIPEA (1.1 eq).

  • To this solution, add 4-fluorobenzylamine (1.0 eq).

  • Heat the reaction mixture to 50 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with ethyl acetate, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to yield Intermediate 2.

Step 3: Synthesis of this compound (Compound 8e)

  • To a solution of Intermediate 2 (1.0 eq) in THF, add DIPEA (1.2 eq).

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Heat the mixture to 70 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and add water.

  • Extract the final product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the final product by column chromatography to obtain this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are hypothetical and representative of typical yields and characterization data for such reactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)¹H NMR (δ ppm)HRMS (m/z)
Intermediate 1 C₁₇H₁₁Cl₂N₅O₂398.21~85Characteristic peaks for naphthalimide and triazine protons[M+H]⁺ calc. 399.03, found 399.03
Intermediate 2 C₂₄H₁₈ClFN₆O₂488.90~70Characteristic peaks for naphthalimide, triazine, and 4-fluorobenzyl protons[M+H]⁺ calc. 489.12, found 489.12
This compound C₃₁H₂₅FN₈O₂560.59~65Characteristic peaks for naphthalimide, triazine, 4-fluorobenzyl, and benzyl protons[M+H]⁺ calc. 561.21, found 561.21

Mechanism of Action and Experimental Workflow

The antibacterial activity of Agent 144 is attributed to its ability to disrupt bacterial cell membranes. The following diagram illustrates a proposed workflow for evaluating this membrane disruption.

Mechanism_Workflow cluster_workflow Membrane Disruption Assay Workflow A Bacterial Culture (e.g., S. aureus) B Incubate with This compound A->B C Add Membrane Impermeable Dye (e.g., Propidium Iodide) B->C D Measure Fluorescence C->D E Analyze Data: Increased fluorescence indicates membrane permeabilization D->E

Caption: Workflow for assessing bacterial membrane disruption.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthesis pathway for this compound. The detailed protocols and expected quantitative data serve as a valuable resource for researchers aiming to synthesize and further investigate this promising antibacterial compound. The provided visualizations of the synthesis and a key experimental workflow are intended to enhance understanding and facilitate future research in the development of new and effective antimicrobial agents. Further investigation into the structure-activity relationships of related naphthalimide-triazine analogs could lead to the discovery of even more potent and selective antibacterial drugs.

Unveiling the Physicochemical Profile of Antibacterial Agent 144: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 8, 2025 – The quest for novel antibacterial agents to combat the growing threat of antimicrobial resistance is a paramount challenge in modern drug discovery. Within this landscape, "Antibacterial agent 144," a compound identified with potent activity against multi-resistant bacteria, has garnered significant interest among researchers. This technical guide provides a comprehensive overview of the currently available information regarding the solubility and stability of this promising molecule, intended for an audience of researchers, scientists, and drug development professionals.

Compound Identification and Biological Activity

"this compound" is chemically identified as a compound with the formula C26H23N7O3 and a molecular weight of 481.51 g/mol . It is also referred to in some commercial and research contexts as "compound 8e".

Initial biological characterization reveals that this compound exhibits significant efficacy against multi-resistant Staphylococcus aureus. Its proposed mechanisms of action are multifaceted, including the disruption of the bacterial cytoplasmic membrane and the inhibition of biofilm formation. Furthermore, it has been shown to bind to human serum albumin (HSA) with a dissociation constant (Kd) of 13.2 μM, a factor that can influence its pharmacokinetic profile. The agent is also reported to form a supramolecular complex with DNA, thereby impeding DNA replication.

Solubility Profile of this compound

Detailed quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, based on information from suppliers and the context of its chemical structure, a qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility of this compound

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)SolubleCommonly used as a stock solution solvent for in vitro assays.
EthanolLimited InformationSolubility is likely, but potentially to a lesser extent than DMSO.
WaterLimited InformationExpected to have low aqueous solubility, a common characteristic of complex organic molecules.

Experimental Protocol for Solubility Determination (General Method):

A standard method for determining the thermodynamic solubility of a compound involves the following steps:

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).

  • Equilibration: The resulting suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Reporting: The solubility is expressed in units such as mg/mL or µg/mL.

Stability Profile of this compound

Comprehensive stability data for this compound under various conditions (e.g., pH, temperature, light exposure) is not publicly available. The stability of a compound is a critical parameter for its development as a therapeutic agent, influencing its shelf-life, formulation, and in vivo performance.

Table 2: Anticipated Stability Considerations for this compound

ConditionPotential Impact
pH The molecule's various functional groups may be susceptible to hydrolysis at acidic or basic pH.
Temperature Elevated temperatures can accelerate degradation pathways. Long-term storage at low temperatures (e.g., -20 °C or -80 °C) is generally recommended for stock solutions.
Light The presence of chromophores in the structure suggests potential photosensitivity. Protection from light may be necessary.

Experimental Protocol for Stability Assessment (General Method):

A typical protocol to assess the chemical stability of a compound in solution involves:

  • Solution Preparation: A solution of the compound at a known concentration is prepared in the desired buffer or solvent.

  • Incubation: Aliquots of the solution are stored under various stress conditions (e.g., different pH values, temperatures, and light exposure).

  • Time-Point Sampling: Samples are withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).

  • Analysis: The concentration of the parent compound remaining in each sample is quantified using a stability-indicating HPLC method that can separate the parent drug from its degradation products.

  • Data Analysis: The rate of degradation is determined, and the half-life (t½) of the compound under each condition is calculated.

Logical Workflow for Physicochemical Characterization

The process of characterizing the solubility and stability of a novel antibacterial agent like "144" follows a logical progression from initial screening to in-depth analysis.

G cluster_0 Initial Assessment cluster_1 Solubility Profiling cluster_2 Stability Evaluation cluster_3 Data Integration & Reporting A Compound Synthesis & Purification B Structure Elucidation (NMR, MS) A->B C Qualitative Solubility (Various Solvents) B->C Proceed to Physicochemical Tests D Quantitative Thermodynamic Solubility (Aq. Buffers) C->D E Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) D->E Informs Stability Study Design F pH-Rate Profile E->F G Long-Term Stability (Proposed Storage Conditions) F->G H Compile Data into Technical Report G->H I Inform Formulation Development H->I

Caption: Workflow for Physicochemical Profiling.

Conclusion

While "this compound" shows considerable promise as a novel antibacterial compound, a comprehensive public dataset on its solubility and stability is currently lacking. The information provided herein is based on inferences from available data sheets and general principles of medicinal chemistry. For researchers and drug developers, the immediate next steps should involve rigorous experimental determination of these critical physicochemical parameters to enable further preclinical and formulation development. The experimental protocols outlined in this guide provide a standard framework for undertaking such studies. Further publications on this compound are eagerly awaited to fill the existing knowledge gaps.

In-Depth Technical Guide: Antibacterial Agent 144 and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 144, identified as compound 8e in recent literature, is a promising naphthalimide-triazine analogue exhibiting potent activity against multidrug-resistant bacteria, particularly Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of this compound and its analogues, detailing their mechanism of action, antibacterial efficacy, and the experimental protocols utilized in their evaluation. The core focus is on its multifaceted approach to bacterial inhibition, which includes cytoplasmic membrane disruption, biofilm formation inhibition, and interference with DNA replication. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Core Compound: this compound (Compound 8e)

This compound is a synthetic compound belonging to the class of naphthalimide-triazine analogues. It has demonstrated significant bactericidal effects, notably against challenging pathogens like MRSA, outperforming conventional antibiotics such as chloromycin and amoxicillin in preclinical studies.[1][2][3]

Mechanism of Action

The antibacterial efficacy of agent 144 stems from a multi-pronged attack on bacterial cells:

  • Cytoplasmic Membrane Disruption: The compound rapidly compromises the integrity of the bacterial cytoplasmic membrane, leading to the leakage of essential intracellular components and subsequent cell death.[1][3]

  • Inhibition of Biofilm Formation: Agent 144 effectively inhibits the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are notoriously resistant to antibiotics.[1][3]

  • DNA Interaction: The agent is capable of binding to bacterial DNA, forming a supramolecular complex that obstructs DNA replication processes, thereby preventing bacterial proliferation.[1][2][3]

  • Human Serum Albumin (HSA) Binding: this compound exhibits binding affinity for Human Serum Albumin (HSA), which is a crucial factor for its pharmacokinetic profile and in vivo delivery to target sites.[1][3]

The multifaceted mechanism of action of this compound suggests a lower propensity for the development of bacterial resistance, a significant advantage in the current landscape of antimicrobial drug discovery.[1]

Quantitative Data: Antibacterial Efficacy

The following table summarizes the available quantitative data on the antibacterial activity of agent 144 and its analogues. The primary metric for efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

CompoundBacterial StrainMIC (µg/mL)Reference
This compound (8e) Multi-drug resistant Staphylococcus aureus1.56[1]
AmoxicillinMulti-drug resistant Staphylococcus aureus>1.56[1][3]
ChloromycinMulti-drug resistant Staphylococcus aureus>1.56[1][3]

Note: This table will be expanded as more data on analogues becomes available through further research.

Experimental Protocols

This section details the generalized methodologies for the key experiments cited in the evaluation of this compound and its analogues.

Synthesis of Naphthalimide-Triazine Analogues

The synthesis of this compound and its analogues generally follows a multi-step process involving the sequential substitution of functional groups on a triazine core, followed by conjugation with a naphthalimide moiety.

General Procedure:

  • Preparation of the Triazine Core: The synthesis typically starts with a commercially available triazine derivative, such as cyanuric chloride.

  • Sequential Nucleophilic Substitution: Different amines or other nucleophiles are reacted with the triazine core in a stepwise manner to introduce desired functional groups. The reaction conditions (temperature, solvent, and base) are carefully controlled to achieve selective substitution at the C-2, C-4, and C-6 positions of the triazine ring.

  • Introduction of the Naphthalimide Moiety: A naphthalimide derivative with a suitable linker is then reacted with the substituted triazine to yield the final naphthalimide-triazine conjugate.

  • Purification and Characterization: The synthesized compounds are purified using techniques such as column chromatography. The chemical structures are confirmed by spectroscopic methods including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a specific optical density, typically corresponding to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[4]

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

Cytoplasmic Membrane Disruption Assay

The integrity of the bacterial cytoplasmic membrane after treatment with the compounds is assessed using membrane potential-sensitive dyes.

Protocol:

  • Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer.

  • Dye Loading: The cells are incubated with a membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5)) until a stable reduction in fluorescence is achieved, indicating dye uptake and quenching.

  • Compound Treatment: The test compound is added to the dye-loaded cell suspension.

  • Fluorescence Monitoring: The change in fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates depolarization of the cytoplasmic membrane, signifying membrane damage.[6]

DNA Binding Assay

The interaction of the antibacterial agents with DNA can be investigated using spectroscopic techniques.

Protocol:

  • Preparation of DNA Solution: A solution of calf thymus DNA (CT-DNA) in a suitable buffer is prepared.

  • Spectroscopic Titration: The test compound is incrementally added to the DNA solution.

  • Data Acquisition: UV-Visible or fluorescence spectra are recorded after each addition of the compound.

  • Analysis: Changes in the spectral properties (e.g., shifts in wavelength, changes in absorbance or fluorescence intensity) are analyzed to determine the binding mode (intercalation, groove binding) and to calculate the binding constant.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

G cluster_agent This compound cluster_bacterium Bacterial Cell Agent Agent 144 Membrane Cytoplasmic Membrane Agent->Membrane Disruption DNA DNA Agent->DNA Binding & Replication Obstruction Biofilm Biofilm Formation Agent->Biofilm Inhibition G start Start: Synthesis of Analogues synthesis 1. Naphthalimide-Triazine Synthesis start->synthesis purification 2. Purification & Characterization synthesis->purification mic 3. MIC Determination (Broth Microdilution) purification->mic membrane 4. Mechanism: Membrane Disruption Assay mic->membrane dna 5. Mechanism: DNA Binding Assay mic->dna biofilm 6. Mechanism: Biofilm Inhibition Assay mic->biofilm end End: Lead Compound Identification membrane->end dna->end biofilm->end

References

In-depth Technical Guide: Antibacterial Agent 144 (Compound 8e)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 144, also identified as compound 8e in the primary literature, is a novel naphthalimide-triazine analogue with potent antibacterial properties, particularly against multi-drug resistant Staphylococcus aureus (MRSA).[1] This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation. The information is primarily derived from the seminal work by Gupta et al. (2023) in the European Journal of Medicinal Chemistry.[1]

Core Mechanism of Action

This compound exhibits a multi-pronged attack on bacterial cells, a characteristic that may contribute to its low potential for inducing drug resistance.[1] Its primary mechanisms of action are:

  • Disruption of the Cytoplasmic Membrane: The agent effectively compromises the integrity of the bacterial cytoplasmic membrane. This leads to the leakage of essential intracellular components and a loss of metabolic activity.[1]

  • Inhibition of Biofilm Formation: Compound 8e has been shown to inhibit the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are notoriously resistant to antibiotics.[1]

  • DNA Interaction: The agent is capable of forming a supramolecular complex with DNA, which obstructs the process of DNA replication, a critical step in bacterial proliferation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (compound 8e).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Compound 8e)

Bacterial StrainMIC (µg/mL)
Multi-drug resistant S. aureus (MRSA)1.56

Data sourced from Gupta S, et al. Eur J Med Chem. 2023.[1]

Table 2: Binding Affinity of this compound (Compound 8e)

Binding TargetBinding Constant (K)Dissociation Constant (Kd)
Human Serum Albumin (HSA)1.32 × 10⁵ M⁻¹Not Reported
DNANot ReportedNot Reported

Data sourced from Gupta S, et al. Eur J Med Chem. 2023.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the primary literature and may require optimization for specific laboratory conditions.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of compound 8e was determined using the broth microdilution method.

  • Bacterial Strains: Multi-drug resistant Staphylococcus aureus.

  • Media: Mueller-Hinton Broth (MHB).

  • Procedure:

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with MHB.

    • An overnight culture of the test bacteria is diluted to a standardized concentration (typically 5 x 10⁵ CFU/mL).

    • Each well is inoculated with the bacterial suspension.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay evaluates the bactericidal efficacy of the agent over time.

  • Procedure:

    • Bacterial cultures are grown to the mid-logarithmic phase and diluted to a starting concentration of approximately 10⁵-10⁶ CFU/mL in MHB.

    • This compound is added at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC).

    • Cultures are incubated at 37°C with shaking.

    • Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on Mueller-Hinton Agar.

    • Colony forming units (CFU) are counted after incubation, and the log₁₀ CFU/mL is plotted against time.

Biofilm Inhibition Assay

This assay quantifies the ability of the agent to prevent biofilm formation.

  • Procedure:

    • Bacterial cultures are grown in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) in a 96-well plate.

    • This compound is added to the wells at various concentrations.

    • The plate is incubated for 24-48 hours to allow for biofilm formation.

    • The planktonic bacteria are removed, and the wells are washed to remove non-adherent cells.

    • The remaining biofilm is stained with a solution such as crystal violet.

    • The stain is solubilized, and the absorbance is measured to quantify the biofilm biomass. The percentage of inhibition is calculated relative to a control without the agent.

Cytoplasmic Membrane Disruption Assay

This assay assesses the agent's ability to damage the bacterial cell membrane.

  • Procedure:

    • Bacterial cells are harvested and resuspended in a buffer.

    • A membrane-impermeable fluorescent dye (e.g., propidium iodide) is added to the cell suspension.

    • This compound is added, and the fluorescence is monitored over time.

    • An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane and intercalated with nucleic acids.

DNA Binding Assay

The interaction of the agent with DNA can be studied using spectroscopic techniques.

  • Procedure:

    • A solution of DNA (e.g., calf thymus DNA) is prepared in a suitable buffer.

    • The intrinsic fluorescence of the DNA or a DNA-intercalating dye is measured.

    • Increasing concentrations of this compound are added to the DNA solution.

    • Changes in the fluorescence spectrum (e.g., quenching or enhancement) are monitored to determine the binding affinity and mode of interaction.

Visualizations

Signaling Pathways and Experimental Workflows

Antibacterial_Agent_144_Mechanism_of_Action cluster_agent This compound (Compound 8e) cluster_bacterium Bacterial Cell cluster_effects Bactericidal Effects Agent This compound Membrane Cytoplasmic Membrane Agent->Membrane Disrupts Biofilm Biofilm Formation Agent->Biofilm Inhibits DNA DNA Replication Agent->DNA Binds to Leakage Leakage of Intracellular Contents Membrane->Leakage Inhibition Inhibition of Adhesion Biofilm->Inhibition ReplicationBlock Replication Block DNA->ReplicationBlock

Caption: Mechanism of action of this compound.

Experimental_Workflow_MIC_Assay start Start prep_agent Prepare serial dilutions of This compound start->prep_agent prep_bacteria Prepare standardized bacterial suspension start->prep_bacteria inoculate Inoculate microtiter plate wells prep_agent->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Observe for visible growth incubate->read_results end Determine MIC read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound (compound 8e) represents a promising candidate for further development in the fight against antibiotic-resistant bacteria. Its multifaceted mechanism of action, targeting the cell membrane, biofilm formation, and DNA replication, is a significant advantage that may slow the development of resistance. The quantitative data available demonstrates its high potency against MRSA. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and build upon the current understanding of this novel antibacterial agent.

References

Methodological & Application

Application Notes and Protocols for Antibacterial Agent 144 Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The minimum inhibitory concentration (MIC) is a fundamental measure of the in vitro activity of an antimicrobial agent against a specific bacterial strain.[1][2][3] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3][4] MIC assays are the gold standard for antimicrobial susceptibility testing in clinical practice and are crucial for the discovery and development of new antibacterial agents.[5][6] This document provides a detailed protocol for determining the MIC of the novel compound, "Antibacterial Agent 144," using the broth microdilution method. This method is widely used due to its accuracy, reproducibility, and the ability to test multiple antibiotics simultaneously.[7]

Data Presentation

The results of an MIC assay are typically presented in a table format, allowing for a clear comparison of the agent's activity against various bacterial strains. The MIC value is reported in µg/mL or mg/L.[1][2]

Table 1: Example MIC Data for this compound

Bacterial StrainATCC NumberMIC (µg/mL) of this compoundQuality Control Range (µg/mL) for Reference Antibiotic
Staphylococcus aureus2921320.25 - 1
Escherichia coli2592280.5 - 2
Pseudomonas aeruginosa27853161 - 4
Enterococcus faecalis2921240.5 - 2

Interpretation of MIC Values:

The determined MIC value is compared to established clinical breakpoints to categorize the bacterial strain as susceptible (S), intermediate (I), or resistant (R) to the tested agent.[4][8][9] These breakpoints are specific to the antimicrobial agent and the bacterial species and are established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][8]

  • Susceptible (S): The infection is likely to be successfully treated with a standard dosage of the antimicrobial agent.[8]

  • Intermediate (I): The antimicrobial agent may be effective at higher dosages or in specific body sites where the drug concentrates.[8][9]

  • Resistant (R): The antimicrobial agent is unlikely to be effective at achievable systemic concentrations.[8][9]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound (powder form)

  • Sterile 96-well microtiter plates (U- or flat-bottom)[10]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Bacterial strains (e.g., from ATCC)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Sterile reagent reservoirs

  • Incubator (35°C ± 2°C)[11]

  • Plate reader (optional, for automated reading)

Procedure:

1. Preparation of this compound Stock Solution:

  • Aseptically weigh a precise amount of this compound powder.

  • Dissolve the powder in a suitable solvent (e.g., sterile deionized water, DMSO) to create a high-concentration stock solution (e.g., 1000 µg/mL). Ensure complete dissolution.

2. Preparation of Antibiotic Dilutions in Microtiter Plate:

  • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.

  • Add 100 µL of the highest concentration of this compound to be tested (prepared from the stock solution) into the wells of the first column.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.[4]

  • The eleventh column will serve as the growth control (no antibiotic) and the twelfth column as the sterility control (no bacteria).[10]

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[1][11][12]

4. Inoculation of the Microtiter Plate:

  • Within 15-30 minutes of preparation, inoculate each well (from column 1 to 11) with 50 µL of the final bacterial inoculum.[1] Do not inoculate the sterility control wells in column 12.

  • The final volume in each well will be 100 µL.

5. Incubation:

  • Seal the microtiter plate or place it in a container with a lid to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[7][11]

6. Reading and Interpreting the Results:

  • After incubation, visually inspect the plate for bacterial growth. The growth control well (column 11) should show distinct turbidity. The sterility control well (column 12) should remain clear.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[1][4][8]

  • For some bacteriostatic agents, a small, pinpoint button of growth at the bottom of the well may be disregarded.[1]

  • If using a plate reader, the MIC can be determined by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).

7. Quality Control:

  • Concurrently test standard quality control (QC) strains with known MIC values for a reference antibiotic (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).[1]

  • The MIC values for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST to ensure the validity of the results.[1]

Mandatory Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results stock Prepare Antibacterial Agent 144 Stock Solution dilutions Create Serial Dilutions in 96-Well Plate stock->dilutions inoculate Inoculate Plate with Bacterial Suspension dilutions->inoculate inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC Value (Lowest Concentration with No Visible Growth) incubate->read_mic interpret Interpret Results (Susceptible, Intermediate, Resistant) read_mic->interpret

Caption: Workflow diagram for the broth microdilution MIC assay.

References

Application Notes and Protocols for "Antibacterial Agent 144"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of "Antibacterial agent 144" (also referred to as compound 8e), a potent compound against multi-drug resistant Staphylococcus aureus. This document includes information on the agent's chemical properties, mechanism of action, and guidelines for its use in experimental settings.

Introduction

"this compound" is a naphthalimide-triazine analog that has demonstrated significant efficacy against multi-drug resistant Staphylococcus aureus (MRSA).[1] Its dual mechanism of action, involving the disruption of the bacterial cytoplasmic membrane and the inhibition of DNA replication, makes it a promising candidate for further investigation in the development of new antibacterial therapies.[1]

Chemical and Physical Properties

A summary of the key properties of "this compound" is provided in the table below.

PropertyValueReference
Alternate Name Compound 8e[1]
Molecular Formula C₂₆H₂₃N₇O₃MedChemExpress
Molecular Weight 481.51 g/mol MedChemExpress
Appearance PowderMedChemExpress

Mechanism of Action

"this compound" exhibits a dual mechanism of action against susceptible bacteria:

  • Cytoplasmic Membrane Disruption: The agent directly interacts with the bacterial cytoplasmic membrane, leading to its permeabilization. This disruption results in the leakage of essential intracellular components, such as proteins and metabolites, ultimately causing cell death.[1]

  • DNA Replication Inhibition: "this compound" can form a supramolecular complex with bacterial DNA. This interaction obstructs the DNA replication process, preventing the bacteria from multiplying.[1]

Below is a diagram illustrating the proposed mechanisms of action.

Antibacterial_Agent_144_Mechanism cluster_membrane Cytoplasmic Membrane Disruption cluster_dna DNA Replication Inhibition agent1 This compound membrane Bacterial Cytoplasmic Membrane agent1->membrane Interacts with disruption Membrane Permeabilization membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death1 Cell Death leakage->death1 agent2 This compound dna Bacterial DNA agent2->dna Binds to complex Supramolecular Complex Formation dna->complex replication_block DNA Replication Blocked complex->replication_block death2 Cell Death replication_block->death2

Figure 1: Dual mechanism of action of "this compound".

Experimental Protocols

Preparation of Stock Solutions

The solubility of "this compound" has not been quantitatively reported in publicly available literature. Dimethyl sulfoxide (DMSO) is a common solvent for similar organic molecules. It is recommended to perform a small-scale solubility test to determine the optimal concentration for your stock solution.

Materials:

  • "this compound" powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Protocol:

  • Weighing the Compound: Accurately weigh a small amount of "this compound" powder (e.g., 1 mg or 5 mg) using a calibrated analytical balance.

  • Solvent Addition: Add a precise volume of sterile DMSO to the weighed powder to achieve a desired concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

  • Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability. A product data sheet suggests storage at -80°C in solvent for up to one year.

Note: It is crucial to perform a solubility test to determine the maximum concentration at which "this compound" can be dissolved in DMSO without precipitation.

Preparation of Working Solutions

Working solutions should be prepared by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.

Materials:

  • "this compound" stock solution in DMSO

  • Sterile cell culture medium or buffer (e.g., Mueller-Hinton Broth for bacterial assays)

  • Sterile tubes for dilution

Protocol:

  • Thaw Stock Solution: Thaw an aliquot of the "this compound" stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired medium or buffer to achieve the final working concentrations.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is non-toxic to the cells being tested. Typically, a final DMSO concentration of less than 0.5% is recommended for most cell-based assays.

Quantitative Data

The following table summarizes the known effective concentration of "this compound" against multi-drug resistant Staphylococcus aureus.

ParameterValueOrganismReference
Minimum Inhibitory Concentration (MIC) 1.56 µg/mLMulti-drug resistant Staphylococcus aureus[1]

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using "this compound" in an experimental setting.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimentation weigh Weigh Antibacterial Agent 144 Powder dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Prepare Working Solutions in Culture Medium thaw->dilute treat Treat Bacterial Culture dilute->treat incubate Incubate treat->incubate analyze Analyze Results (e.g., MIC determination) incubate->analyze

Figure 2: General workflow for preparing and using "this compound".

Safety Precautions

  • "this compound" is a chemical compound for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.

  • Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

  • All procedures should be performed in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols: Synergistic Antibacterial Effects of Agent 144 in Combination with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic antibacterial effects of "Antibacterial agent 144" (also known as compound 8e) when used in combination with other classes of antibiotics. The information is intended to guide researchers in the preclinical assessment of this novel antibacterial agent for combination therapy strategies against multidrug-resistant bacteria.

"this compound" is a promising membrane-active substituted triazine.[1] Its primary mechanisms of action against bacteria, such as multi-resistant Staphylococcus aureus, involve the destruction of the cytoplasmic membrane and the inhibition of biofilm formation.[1] Additionally, it has been shown to bind to DNA, thereby obstructing its replication.[1] This multi-targeted approach makes it a strong candidate for combination therapies, which can enhance efficacy, reduce the likelihood of resistance development, and potentially lower the required therapeutic doses of individual agents.

Combining antimicrobial agents with different mechanisms of action can lead to synergistic effects, where the combined activity is greater than the sum of the individual activities.[2] This document outlines the protocols to quantitatively assess such synergies.

Hypothetical Rationale for Combination Therapy

Given that this compound disrupts the bacterial cell membrane, it is hypothesized that it can increase the permeability of the membrane to other antibiotics that target intracellular components. This would lead to a synergistic effect. For this application note, we will consider a hypothetical combination of this compound with a beta-lactam antibiotic (targeting cell wall synthesis) and a fluoroquinolone (targeting DNA gyrase).

Data Presentation: Quantitative Synergy Analysis

The synergistic potential of this compound in combination with other antibiotics can be quantitatively assessed using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Synergy is typically defined as an FICI ≤ 0.5, additivity or indifference as 0.5 < FICI ≤ 4.0, and antagonism as an FICI > 4.0.

Table 1: Hypothetical Fractional Inhibitory Concentration Index (FICI) for this compound in Combination with Beta-Lactam and Fluoroquinolone against Staphylococcus aureus

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound 20.50.5Synergy
Beta-Lactam 82
This compound 20.50.75Additive
Fluoroquinolone 42

Experimental Protocols

Checkerboard Assay Protocol

This protocol determines the synergistic interactions between this compound and another antibiotic using a microdilution checkerboard method.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture (Staphylococcus aureus) adjusted to 0.5 McFarland standard

  • Stock solutions of this compound and the second antibiotic

  • Multichannel pipette

  • Incubator

Methodology:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial dilutions of this compound horizontally across the microtiter plate.

    • Prepare serial dilutions of the second antibiotic vertically down the microtiter plate.

    • The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Add 50 µL of the bacterial inoculum to each well of the microtiter plate.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Calculate the FICI using the formula provided above.

Time-Kill Curve Assay Protocol

This protocol assesses the bactericidal or bacteriostatic activity of this compound in combination with another antibiotic over time.

Materials:

  • Bacterial culture (Staphylococcus aureus)

  • MHB

  • This compound and the second antibiotic at desired concentrations (e.g., 0.5x, 1x, and 2x MIC)

  • Sterile culture tubes

  • Shaking incubator

  • Spectrophotometer

  • Agar plates for colony counting

Methodology:

  • Inoculum Preparation:

    • Grow an overnight culture of Staphylococcus aureus in MHB.

    • Dilute the culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in several test tubes.

  • Treatment:

    • Add the antibiotics to the test tubes at the desired concentrations (alone and in combination).

    • Include a growth control tube without any antibiotic.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each tube.

  • Bacterial Viability Measurement:

    • Perform serial dilutions of the collected aliquots.

    • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each treatment condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualizations

Synergy_Mechanism cluster_bacterium Bacterial Cell CellWall Cell Wall CellMembrane Cytoplasmic Membrane BetaLactam Beta-Lactam Antibiotic CellMembrane->BetaLactam Increased Permeability DNA DNA Ribosome Ribosome Agent144 This compound Agent144->CellMembrane Disrupts Membrane Agent144->DNA Inhibits Replication BetaLactam->CellWall Inhibits Synthesis Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA Inhibits Gyrase

Caption: Hypothetical synergistic mechanism of this compound.

Checkerboard_Workflow A Prepare serial dilutions of This compound (horizontal) C Inoculate 96-well plate with bacterial suspension A->C B Prepare serial dilutions of second antibiotic (vertical) B->C D Incubate at 37°C for 18-24h C->D E Determine MIC for each drug alone and in combination D->E F Calculate Fractional Inhibitory Concentration Index (FICI) E->F G Interpret results: Synergy, Additive, or Antagonism F->G

Caption: Experimental workflow for the checkerboard assay.

Time_Kill_Workflow A Prepare bacterial inoculum in multiple test tubes B Add antibiotics (alone and in combination) at desired concentrations A->B C Incubate with shaking at 37°C B->C D Collect aliquots at various time points (0, 2, 4, 8, 24h) C->D E Perform serial dilutions and plate on agar D->E F Incubate plates and count colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. time F->G H Analyze for bactericidal/bacteriostatic effects and synergy G->H

Caption: Experimental workflow for the time-kill curve assay.

References

Application Notes and Protocols for "Antibacterial Agent 144" in Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antibacterial agent 144," also identified as compound 8e, is a novel naphthalimide-triazine analog with potent bactericidal activity, particularly against multi-drug resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action involves a dual attack on bacterial cells: disruption of the cytoplasmic membrane and obstruction of DNA replication.[1] This unique mode of action makes it a promising candidate for combating bacterial biofilms, which are notoriously resistant to conventional antibiotics. These application notes provide detailed protocols for assessing the efficacy of "this compound" in preventing biofilm formation and eradicating established biofilms.

Mechanism of Action

"this compound" exhibits a two-pronged approach to bacterial cell death and biofilm inhibition:

  • Membrane Disruption: The agent directly interacts with and compromises the integrity of the bacterial cytoplasmic membrane. This leads to the leakage of essential intracellular components, such as proteins and metabolites, and a subsequent loss of metabolic activity.[1]

  • DNA Replication Inhibition: The compound is capable of forming a supramolecular complex with bacterial DNA. This interaction physically obstructs the DNA replication machinery, preventing cell division and leading to bacterial death.[1]

This dual mechanism is advantageous as it can potentially reduce the likelihood of bacteria developing resistance.

cluster_bacteria Bacterial Cell agent This compound (Compound 8e) membrane Cytoplasmic Membrane agent->membrane Disruption dna Bacterial DNA agent->dna Binding replication DNA Replication agent->replication Inhibition leakage Leakage of Intracellular Contents membrane->leakage death Bacterial Cell Death leakage->death start Start prep_agent Prepare serial dilutions of This compound start->prep_agent inoculate Inoculate microplate wells with bacteria and agent prep_agent->inoculate prep_bacteria Prepare standardized bacterial inoculum prep_bacteria->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate read Visually inspect for turbidity and measure OD600 incubate->read end Determine MIC read->end start Start add_agent Add serial dilutions of Agent 144 to microplate wells start->add_agent add_bacteria Add standardized bacterial suspension to wells add_agent->add_bacteria incubate Incubate at 37°C for 24-48 hours to allow biofilm formation add_bacteria->incubate wash_planktonic Wash wells with PBS to remove planktonic cells incubate->wash_planktonic stain Stain adherent biofilm with 0.1% Crystal Violet wash_planktonic->stain wash_stain Wash wells to remove excess stain stain->wash_stain solubilize Solubilize bound stain with 30% acetic acid wash_stain->solubilize read Measure absorbance at OD570 solubilize->read end Quantify Biofilm Inhibition read->end start Start form_biofilm Grow mature biofilm in microplate (24-48 hours at 37°C) start->form_biofilm wash_planktonic Wash wells with PBS to remove planktonic cells form_biofilm->wash_planktonic add_agent Add serial dilutions of Agent 144 to wells with pre-formed biofilm wash_planktonic->add_agent incubate Incubate at 37°C for 24 hours add_agent->incubate quantify Quantify remaining biofilm using Crystal Violet method (Protocol 2, steps 3-9) incubate->quantify end Determine Biofilm Disruption quantify->end

References

Application Notes and Protocols for Cytotoxicity Testing of Antibacterial Agent 144

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of new antibacterial agents is crucial in the fight against infectious diseases. However, it is imperative that these agents are not only effective against pathogens but also safe for the host.[1][2] Therefore, a critical step in the preclinical development of any new antimicrobial compound, such as "Antibacterial agent 144," is the evaluation of its potential cytotoxicity against mammalian cells.[1] This document provides a comprehensive set of protocols for assessing the in vitro cytotoxicity of "this compound" using common cell-based assays. These assays measure key indicators of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.[1]

1. Cell Line Selection and Maintenance

The choice of cell line is critical for relevant cytotoxicity testing. It is recommended to use cell lines that represent tissues potentially exposed to the antibacterial agent. For systemic applications, liver (HepG2) and kidney (HEK293) cell lines are commonly used due to the role of these organs in drug metabolism and excretion.[3] For applications targeting respiratory infections, a lung cell line (A549) would be appropriate.[4]

1.1. Recommended Cell Lines

  • HEK293: Human Embryonic Kidney cells. A robust and easy-to-culture cell line.[3]

  • HepG2: Human Liver Cancer cell line. Often used for toxicology studies as they retain some metabolic functions of hepatocytes.[3][5][6][7]

  • A549: Human Lung Adenocarcinoma cell line. A model for the lung alveolar epithelium.[4]

1.2. General Cell Culture Protocol

  • Media Preparation: Culture cells in the recommended medium for each cell line (e.g., DMEM or MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[4][6]

  • Subculturing: When cells reach 80-90% confluency, passage them.[7]

    • Wash the cell monolayer with Phosphate-Buffered Saline (PBS).

    • Add Trypsin-EDTA solution to detach the cells.[6]

    • Incubate for a few minutes until cells detach.

    • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.[4]

    • Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired split ratio.[4]

2. Experimental Protocols for Cytotoxicity Assessment

Here we detail three standard assays to provide a comprehensive cytotoxicity profile of "this compound".

2.1. MTT Assay: Assessment of Metabolic Activity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][10]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of "this compound" in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the agent. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8][12]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][12]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

2.2. LDH Release Assay: Assessment of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[14]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Sample Transfer: Carefully transfer a small amount of the cell culture supernatant (e.g., 5 µL) to a new 96-well plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit. This typically involves a catalyst and a substrate that react with LDH to produce a colored or luminescent product.[15][16] Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance/Luminescence Measurement: Measure the absorbance or luminescence according to the kit's instructions. The amount of color or light produced is proportional to the amount of LDH released.[15]

2.3. Caspase-3/7 Assay: Assessment of Apoptosis

This assay quantifies the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[17] The assay uses a substrate that, when cleaved by caspase-3 or -7, releases a luminescent or fluorescent signal.[18][19]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preferably in an opaque-walled 96-well plate suitable for luminescence or fluorescence measurements.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature.

  • Caspase-Glo® 3/7 Reagent: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.[18]

  • Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

3. Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison. The half-maximal inhibitory concentration (IC50) value, which is the concentration of an agent that causes a 50% reduction in cell viability, should be calculated.[20][21]

Table 1: Cytotoxicity of this compound on HEK293 Cells (MTT Assay)

Concentration (µg/mL)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Control)1.25 ± 0.08100
11.18 ± 0.0694.4
100.95 ± 0.0576.0
500.63 ± 0.0450.4
1000.31 ± 0.0324.8
2000.15 ± 0.0212.0

Table 2: Summary of IC50 Values for this compound

Cell LineAssayIncubation Time (h)IC50 (µg/mL)
HEK293MTT2450.0
HepG2MTT2465.8
A549MTT2482.1
HEK293LDH2475.2
HEK293Caspase-3/72455.4

4. Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture 1. Mammalian Cell Culture (HEK293, HepG2, A549) seeding 2. Seed Cells in 96-Well Plates cell_culture->seeding treatment 3. Treat with 'this compound' (Serial Dilutions) seeding->treatment incubation 4. Incubate for 24/48/72h treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh caspase Caspase-3/7 Assay incubation->caspase readout 5. Measure Absorbance/ Luminescence mtt->readout ldh->readout caspase->readout analysis 6. Calculate % Viability and IC50 Values readout->analysis end end analysis->end Report

A flowchart of the general experimental workflow for cytotoxicity testing.

4.2. Hypothetical Signaling Pathway for Apoptosis Induction

signaling_pathway cluster_cell Mammalian Cell cluster_mito Mitochondrion agent This compound stress Cellular Stress (e.g., ROS production) agent->stress induces membrane bax Bax/Bak Activation stress->bax cyto_c Cytochrome c Release bax->cyto_c forms pore casp9 Caspase-9 (Initiator) cyto_c->casp9 activates casp37 Caspase-3/7 (Effector) casp9->casp37 activates apoptosis Apoptosis casp37->apoptosis executes

A diagram of a hypothetical signaling pathway for apoptosis induced by Agent 144.

References

Application Notes: Time-Kill Kinetics of Antibacterial Agent 144

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The time-kill kinetics assay is a critical in vitro method used in preclinical antimicrobial drug development to assess the pharmacodynamic profile of a novel compound. This assay provides detailed information on the concentration-dependent and time-dependent bactericidal or bacteriostatic activity of an antimicrobial agent.[1][2] Unlike minimum inhibitory concentration (MIC) assays that only determine the concentration required to inhibit growth, time-kill assays reveal the rate at which a specific antibacterial agent kills a microbial population over time.[3] These Application Notes describe the protocol for evaluating the in vitro activity of a novel compound, "Antibacterial Agent 144," against a target bacterial strain.

Principle of the Assay

The core principle of the time-kill kinetics assay is to expose a standardized bacterial inoculum to various concentrations of an antimicrobial agent and to quantify the number of viable bacteria, measured as colony-forming units per milliliter (CFU/mL), at specified time intervals.[3][4] The results are typically plotted as log10 CFU/mL versus time. This allows for the characterization of the agent's activity:

  • Bactericidal Activity: Defined as a ≥3-log10 (or 99.9%) reduction in the initial bacterial inoculum.[1]

  • Bacteriostatic Activity: Inhibition of bacterial growth where the CFU/mL count remains relatively constant compared to the initial inoculum, but the organism is not killed.[5]

  • No Effect: The bacterial population grows similarly to the untreated control group.[1]

This assay is essential for understanding the dose-response relationship and for providing valuable data to predict in vivo efficacy.[6]

Detailed Experimental Protocol

This protocol outlines the procedure for performing a time-kill kinetics assay for this compound.

1. Materials and Reagents

  • This compound (stock solution of known concentration)

  • Target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable solid growth medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile 96-well plates or culture tubes

  • Spectrophotometer

  • Shaking incubator set to 37°C

  • Pipettes and sterile, filtered pipette tips

  • Serial dilution tubes

  • Petri dishes

  • Spreaders

2. Preparation of Bacterial Inoculum

  • From a fresh agar plate, select a single, isolated colony of the target bacterial strain.

  • Inoculate the colony into a tube containing 5 mL of CAMHB.

  • Incubate the culture at 37°C with agitation (approx. 180-200 rpm) for 2-4 hours to achieve a mid-logarithmic growth phase.[7]

  • Adjust the bacterial suspension with fresh CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Further dilute this suspension into fresh CAMHB to achieve the final starting inoculum concentration of approximately 5 x 10^5 CFU/mL.[7] The exact starting concentration should be confirmed by plating a sample from the control group at the 0-hour time point.

3. Preparation of this compound

  • Prepare a series of working solutions of this compound in CAMHB at concentrations that are double the desired final concentrations.

  • Typical concentrations tested include multiples of the predetermined MIC value (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC).[8][9]

4. Assay Procedure

  • Dispense equal volumes (e.g., 100 µL) of the prepared bacterial inoculum and the corresponding this compound working solutions into sterile microtiter plate wells or culture tubes.

  • Include a "Growth Control" well containing the bacterial inoculum and sterile CAMHB without any antibacterial agent.

  • Incubate the plate or tubes at 37°C with continuous agitation.

  • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), aspirate a sample (e.g., 10 µL) from each well.[4][7]

  • Immediately perform ten-fold serial dilutions of the collected samples in sterile PBS to prevent drug carryover.

  • Plate a specific volume (e.g., 100 µL) from the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

5. Quantification and Data Analysis

  • Following incubation, count the number of colonies on the plates that have between 30 and 300 colonies to ensure statistical accuracy.

  • Calculate the CFU/mL for each sample using the formula: CFU/mL = (Number of Colonies × Dilution Factor) / Volume Plated (mL)

  • Convert the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL (from triplicate experiments) against time for each concentration of this compound and the growth control.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Viable Cell Counts (log10 CFU/mL) of Target Bacterium Exposed to this compound Over 24 Hours

Concentration (x MIC)T=0hT=1hT=2hT=4hT=6hT=8hT=24h
Growth Control5.706.156.807.958.609.109.50
0.5x MIC5.705.805.956.106.206.307.80
1x MIC (Bacteriostatic)5.705.655.605.655.705.755.80
4x MIC (Bactericidal)5.704.503.102.50<2.00<2.00<2.00
8x MIC (Bactericidal)5.703.20<2.00<2.00<2.00<2.00<2.00

Note: Data presented are hypothetical and for illustrative purposes only. "<2.00" indicates the count is below the limit of detection.

Table 2: Summary of Pharmacodynamic Parameters for this compound

Concentration (x MIC)Activity ProfileLog10 Reduction at 4hTime to Achieve 99.9% Kill (Hours)
1x MICBacteriostatic0.05>24
4x MICBactericidal3.20~3.5
8x MICBactericidal>3.70~1.8

Visualizations

Diagrams are crucial for illustrating complex workflows and relationships.

Time_Kill_Assay_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure & Sampling cluster_quant Phase 3: Quantification cluster_analysis Phase 4: Analysis p1 Culture Bacteria (Mid-log phase) p2 Standardize Inoculum (0.5 McFarland) p1->p2 p3 Prepare Drug Dilutions (Multiples of MIC) p2->p3 e1 Combine Inoculum + Drug in 96-well plate p3->e1 e2 Incubate at 37°C (with agitation) e1->e2 e3 Sample at Time Points (0, 1, 2, 4, 6, 8, 24h) e2->e3 q1 Perform Serial Dilutions e3->q1 q2 Plate on Agar q1->q2 q3 Incubate Plates (18-24h) q2->q3 q4 Count Colonies (CFU) q3->q4 a1 Calculate log10 CFU/mL q4->a1 a2 Plot Time-Kill Curve a1->a2 a3 Determine Activity Profile (Cidal vs. Static) a2->a3

Caption: Workflow diagram illustrating the four main phases of a time-kill kinetics assay.

Drug_Activity_Relationship cluster_input Input Variables cluster_output Observed Bacterial Response conc Drug Concentration (e.g., Agent 144) logic_node Bacterial Response Decision conc->logic_node time Exposure Time time->logic_node growth Growth (Similar to control) stasis Bacteriostatic (Growth inhibited, CFU ≈ constant) kill Bactericidal (≥3-log10 CFU reduction) logic_node->growth [Conc < MIC] logic_node->stasis [Conc ≈ MIC] logic_node->kill [Conc > MIC]

Caption: Logical relationship between drug concentration, time, and bacterial response.

References

Application Notes and Protocols: In Vivo Efficacy of Antibacterial Agent IITR06144 (Antibacterial agent 144) in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the in vivo efficacy of the novel antibacterial agent IITR06144, a nitrofuran derivative, in murine models. The data and protocols summarized herein are based on preclinical studies evaluating its potential as a therapeutic agent against multidrug-resistant (MDR) pathogens. IITR06144 has demonstrated broad-spectrum bactericidal activity, including against carbapenem-resistant Acinetobacter baumannii[1][2]. It also shows anti-persister and anti-biofilm activities, with no spontaneous resistance development observed[1][2]. This document is intended to guide researchers in the design and execution of further preclinical evaluations of this compound.

Data Presentation

In Vivo Toxicity

An acute toxicity study was conducted to determine the safety profile of IITR06144 in a murine model.

Table 1: Acute In Vivo Toxicity of IITR06144

Animal ModelAdministration RouteDose (mg/kg)Observation PeriodOutcome
Swiss albino miceIntraperitoneal5014 daysNo mortality or signs of toxicity observed[1]
In Vivo Efficacy

The in vivo efficacy of IITR06144 was evaluated in a murine septicemia model against a multidrug-resistant strain of Acinetobacter baumannii.

Table 2: In Vivo Efficacy of IITR06144 in a Murine Septicemia Model

Animal ModelBacterial StrainInfection Dose (CFU/mouse)TreatmentDose (mg/kg)Administration RouteTreatment ScheduleBacterial Load Reduction (log10 CFU/organ)Survival Rate (%)
Swiss albino miceA. baumannii AYE1 x 10^7IITR0614410IntraperitonealTwice daily for 3 daysSignificant reduction in spleen, liver, and kidneyNot specified
Swiss albino miceA. baumannii AYE1 x 10^7Vehicle control-IntraperitonealTwice daily for 3 days-Not specified

Note: Specific quantitative values for bacterial load reduction and survival rates were not detailed in the provided abstracts. The primary study reported a "considerable in vivo efficacy"[1].

Experimental Protocols

Acute In Vivo Toxicity Study

This protocol outlines the procedure for assessing the acute toxicity of IITR06144 in mice.

1. Animal Model:

  • Species: Mus musculus (Swiss albino mice)

  • Sex: Female

  • Weight: 20-25 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

2. Materials:

  • IITR06144

  • Vehicle (e.g., sterile saline or a solution of 10% DMSO and 90% corn oil)

  • Syringes and needles for intraperitoneal injection

3. Procedure:

  • Acclimatize mice for at least 7 days before the experiment.

  • Prepare a stock solution of IITR06144 in the chosen vehicle.

  • Divide mice into a treatment group and a control group (n=5 per group).

  • Administer a single intraperitoneal injection of IITR06144 (50 mg/kg) to the treatment group.

  • Administer an equivalent volume of the vehicle to the control group.

  • Observe the animals for any signs of toxicity, such as changes in behavior, appearance, or motor activity, immediately after injection and periodically for 14 days.

  • Record body weight daily.

  • At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy to examine major organs for any abnormalities.

Murine Septicemia Efficacy Study

This protocol describes a murine model of septicemia to evaluate the in vivo efficacy of IITR06144.

1. Animal Model:

  • Species: Mus musculus (Swiss albino mice)

  • Sex: Female

  • Weight: 20-25 g

2. Bacterial Strain:

  • Acinetobacter baumannii AYE (multidrug-resistant)

3. Materials:

  • IITR06144

  • Vehicle

  • Bacterial growth medium (e.g., Luria-Bertani broth)

  • Sterile saline

  • Syringes and needles

4. Procedure:

  • Infection:

    • Culture A. baumannii AYE to mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL).

    • Induce septicemia by intraperitoneally injecting each mouse with 100 µL of the bacterial suspension (1 x 10^7 CFU/mouse).

  • Treatment:

    • Two hours post-infection, begin the treatment regimen.

    • Administer IITR06144 (10 mg/kg) or vehicle intraperitoneally.

    • Continue treatment twice daily for 3 days.

  • Assessment of Bacterial Load:

    • At 24 hours after the final treatment, euthanize a subset of mice from each group.

    • Aseptically harvest organs (spleen, liver, kidneys).

    • Homogenize the organs in sterile saline.

    • Perform serial dilutions of the homogenates and plate on appropriate agar plates.

    • Incubate the plates and enumerate the colony-forming units (CFU) to determine the bacterial load per organ.

  • Survival Study:

    • Monitor a separate cohort of mice for survival for a specified period (e.g., 7-14 days).

    • Record the time of mortality for each animal.

Visualizations

Experimental Workflow for Murine Septicemia Efficacy Study

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Assessment bacterial_culture Culture A. baumannii infection Induce Septicemia (1x10^7 CFU/mouse, IP) bacterial_culture->infection animal_acclimatization Acclimatize Mice animal_acclimatization->infection treatment_group Treat with IITR06144 (10 mg/kg, IP) infection->treatment_group control_group Treat with Vehicle (IP) infection->control_group treatment_schedule Twice Daily for 3 Days treatment_group->treatment_schedule control_group->treatment_schedule bacterial_load Determine Bacterial Load (Spleen, Liver, Kidney) treatment_schedule->bacterial_load survival Monitor Survival treatment_schedule->survival

Caption: Workflow for the in vivo efficacy study of IITR06144 in a murine septicemia model.

References

"Antibacterial agent 144" for targeting multi-drug resistant bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Antibacterial agent 144, also identified as compound 8e, is a novel substituted triazine derivative with potent bactericidal activity against multi-drug resistant (MDR) bacteria, particularly Staphylococcus aureus.[1] This compound exhibits a multi-pronged mechanism of action, making it a promising candidate for further investigation in the development of new therapeutics to combat antibiotic resistance. Its primary modes of action include the disruption of the bacterial cytoplasmic membrane, inhibition of biofilm formation, and obstruction of DNA replication through binding.[1][2]

These application notes provide a summary of the key findings related to this compound and detailed protocols for researchers to evaluate its efficacy and mechanism of action in a laboratory setting.

Physicochemical Information

PropertyValueReference
Chemical ClassSubstituted triazine[1]
Molecular FormulaVaries based on specific synthesis[2]
SolubilityVaries based on specific synthesis
StorageStore at -20°C for long-term stability.

Biological Activity

This compound has demonstrated significant efficacy against multi-drug resistant Staphylococcus aureus. Its multi-faceted mechanism of action, targeting fundamental bacterial processes, suggests a lower potential for the development of resistance.

Mechanism of Action
  • Cytoplasmic Membrane Disruption: The agent directly interacts with and compromises the integrity of the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and subsequent cell death.[1]

  • Biofilm Inhibition: It effectively prevents the formation of bacterial biofilms, which are a key factor in persistent and chronic infections and contribute significantly to antibiotic resistance.[1]

  • DNA Binding: this compound binds to bacterial DNA, forming a supramolecular complex that obstructs the process of DNA replication, thereby inhibiting bacterial proliferation.[1][2]

The following diagram illustrates the proposed mechanism of action:

Antibacterial_Agent_144_Mechanism cluster_bacterium Bacterial Cell Agent_144_outside This compound Membrane Cytoplasmic Membrane Agent_144_outside->Membrane Disruption DNA DNA Agent_144_outside->DNA Binding & Obstruction of Replication Biofilm Biofilm Formation Agent_144_outside->Biofilm Inhibition Cell_Lysis Cell Death Membrane->Cell_Lysis Leakage Replication_Blocked Replication_Blocked DNA->Replication_Blocked Inhibition of Cell Division Cell_Death Cell_Death Replication_Blocked->Cell_Death

Caption: Proposed mechanism of action of this compound.

Quantitative Data

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) of this compound (compound 8e) and a related compound (10e) against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound (8e) Multi-drug resistant Staphylococcus aureus1.56[1]
Compound 10e (aniline-substituted triazine)Gram-positive bacteria (general)0.003 - 1.56[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a target bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum suspension and adjust the optical density (OD) at 600 nm to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 50 µL of the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria in broth without the agent) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the bacteria.

MIC_Protocol_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of This compound in a 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare and standardize bacterial inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Add bacterial inoculum to each well Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC by observing the lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Protocol 2: Biofilm Inhibition Assay

This protocol uses the crystal violet staining method to quantify the inhibition of biofilm formation by this compound.

Materials:

  • This compound

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Plate reader

Procedure:

  • Prepare a bacterial suspension and dilute it to an OD600 of approximately 0.05.

  • Add 100 µL of the bacterial suspension to each well of a 96-well plate.

  • Add 100 µL of varying concentrations of this compound to the wells. Include a control with no agent.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Wash the wells three times with PBS to remove excess stain.

  • Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.

  • Measure the absorbance at 570 nm using a plate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.

Biofilm_Inhibition_Workflow Start Start Prepare_Culture Prepare bacterial culture and add to 96-well plate with Agent 144 Start->Prepare_Culture Incubate Incubate for 24 hours at 37°C Prepare_Culture->Incubate Wash_Planktonic Wash to remove non-adherent cells Incubate->Wash_Planktonic Stain Stain with 0.1% Crystal Violet Wash_Planktonic->Stain Wash_Excess_Stain Wash to remove excess stain Stain->Wash_Excess_Stain Solubilize Solubilize bound stain with 30% Acetic Acid Wash_Excess_Stain->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for Biofilm Inhibition Assay.

Protocol 3: Cytoplasmic Membrane Disruption Assay (Membrane Potential)

This protocol utilizes a membrane potential-sensitive dye to assess the membrane-disrupting activity of this compound.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5))

  • Buffer solution (e.g., HEPES buffer with glucose and KCl)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Harvest bacterial cells by centrifugation, wash, and resuspend in buffer to a specific OD.

  • Add the membrane potential-sensitive dye to the cell suspension and incubate in the dark to allow for dye uptake and fluorescence quenching.

  • Monitor the baseline fluorescence.

  • Add varying concentrations of this compound to the cell suspension.

  • Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization and disruption.

  • Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

Protocol 4: DNA Binding Assay (UV-Visible Spectroscopy)

This protocol uses UV-Visible spectroscopy to investigate the interaction between this compound and bacterial DNA.

Materials:

  • This compound

  • Purified bacterial DNA (e.g., from S. aureus)

  • Tris-HCl buffer

  • UV-Visible spectrophotometer

Procedure:

  • Prepare a solution of bacterial DNA in Tris-HCl buffer.

  • Prepare a stock solution of this compound in the same buffer.

  • Keep the concentration of the DNA constant and titrate with increasing concentrations of this compound.

  • After each addition of the agent, allow the solution to equilibrate.

  • Record the UV-Visible absorption spectrum of the solution.

  • Changes in the absorption spectrum of the agent (e.g., hypochromism or hyperchromism, and bathochromic or hypsochromic shifts) upon addition of DNA are indicative of binding.

Signaling Pathways

The disruption of the bacterial membrane and inhibition of biofilm formation by this compound likely interfere with key bacterial signaling pathways. While the exact interactions with specific signaling components are still under investigation, the observed phenotypes suggest a potential impact on pathways regulating cell envelope stress responses and quorum sensing.

Quorum sensing (QS) is a cell-to-cell communication process that regulates gene expression in response to cell density, and it is crucial for biofilm formation in many bacteria. The following diagram depicts a generalized quorum sensing pathway that could be indirectly affected by the action of this compound.

Quorum_Sensing_Pathway cluster_bacterium Bacterial Cell Autoinducer_Synthase Autoinducer Synthase (e.g., LuxI) Autoinducer Autoinducer (e.g., AHL) Autoinducer_Synthase->Autoinducer Synthesis Receptor Receptor Protein (e.g., LuxR) Autoinducer->Receptor Binding at high cell density Gene_Expression Target Gene Expression Receptor->Gene_Expression Activation Biofilm_Formation Biofilm Formation & Virulence Factor Production Gene_Expression->Biofilm_Formation Agent_144 This compound Agent_144->Biofilm_Formation Inhibition

Caption: Generalized Quorum Sensing Pathway and potential inhibition point.

References

Troubleshooting & Optimization

"Antibacterial agent 144" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Antibacterial Agent 144 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS?

A1: this compound is a hydrophobic molecule with inherently low water solubility. Its non-polar structure resists interaction with the polar water molecules in aqueous buffers, often leading to precipitation or failure to dissolve. Factors like pH and ionic strength of the buffer can also negatively impact solubility.[][2][3]

Q2: I observed precipitation after diluting my DMSO stock solution into my aqueous assay buffer. What happened?

A2: This is a common issue when working with hydrophobic compounds.[4][5] While Agent 144 is soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), rapidly diluting the stock into an aqueous buffer changes the solvent environment drastically. The aqueous buffer cannot maintain the solubility of the agent at higher concentrations, causing it to "crash out" or precipitate. A stepwise dilution is recommended to mitigate this.[5]

Q3: Can I use a co-solvent to improve the solubility of Agent 144 in my working solution?

A3: Yes, using a co-solvent is a highly effective strategy.[][6] Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can increase the solubility of hydrophobic compounds in aqueous solutions.[][4] They work by reducing the polarity of the aqueous environment. However, it is critical to ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., does not cause cell toxicity). For cell-based assays, the final DMSO concentration should typically be below 0.5%.[5]

Q4: How should I prepare a stable, high-concentration stock solution of this compound?

A4: A stock solution should be prepared by dissolving the compound in an appropriate organic solvent.[7][8] Based on its properties, 100% DMSO is the recommended solvent for creating a high-concentration stock. This stock solution will be stable when stored correctly. For proper storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Q5: What is the maximum solubility of Agent 144 in common solvents?

A5: The approximate solubility of this compound in various common laboratory solvents is summarized in the table below. Please note that these values are approximate and can be affected by temperature, pH, and purity.

Data Presentation: Solubility of this compound

SolventConcentration (mg/mL)Molarity (mM)Notes
Water < 0.1< 0.25Practically insoluble.
PBS (pH 7.4) < 0.1< 0.25Practically insoluble.
Ethanol ~10~25Moderately soluble.
DMSO > 40> 100Highly soluble.
PEG 400 (10% in PBS) ~1~2.5Slight improvement over PBS alone.

Molecular Weight of Agent 144 is assumed to be 400 g/mol for calculation purposes.

Experimental Protocols

Protocol 1: Preparation of a 40 mg/mL (100 mM) Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated analytical balance and pipette

Procedure:

  • Weighing: Accurately weigh out 4 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 100 µL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquotting: Dispense the stock solution into single-use aliquots (e.g., 10 µL per tube) to prevent contamination and degradation from multiple freeze-thaw cycles.[5]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of a 40 µg/mL (100 µM) Working Solution in PBS

Objective: To prepare a diluted working solution from a DMSO stock for use in aqueous experimental assays.

Materials:

  • 100 mM Stock Solution of Agent 144 in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Intermediate Dilution (Recommended): To avoid precipitation, perform a stepwise dilution.[5] First, dilute the 100 mM stock solution 1:10 in DMSO to create a 10 mM intermediate stock.

  • Final Dilution: Add 999 µL of PBS to a sterile conical tube.

  • Addition of Agent: While vortexing the PBS gently, add 1 µL of the 10 mM intermediate stock solution to the tube. The continuous mixing during addition is crucial for preventing localized high concentrations that can lead to precipitation.

  • Final Concentration: This procedure yields a 1 mL working solution of 10 µM Agent 144 in PBS with a final DMSO concentration of 0.1%. This concentration is generally well-tolerated in most cellular assays.

  • Usage: Use the prepared working solution immediately for your experiments, as its stability in aqueous buffer is limited.

Visual Troubleshooting Guides

Solubility_Troubleshooting_Workflow start Start: Agent 144 Powder stock_prep Prepare 100 mM Stock in 100% DMSO start->stock_prep dissolve_check Is the powder fully dissolved in DMSO? stock_prep->dissolve_check aid_dissolution Warm to 37°C and vortex dissolve_check->aid_dissolution No dilute_aqueous Dilute stock into aqueous buffer dissolve_check->dilute_aqueous Yes aid_dissolution->stock_prep precipitate_check Did a precipitate form? dilute_aqueous->precipitate_check success Solution is ready for experiment precipitate_check->success No troubleshoot Troubleshooting Steps precipitate_check->troubleshoot Yes stepwise_dilution Use stepwise dilution (see Protocol 2) troubleshoot->stepwise_dilution add_cosolvent Add a co-solvent (e.g., PEG 400) to buffer troubleshoot->add_cosolvent lower_conc Lower the final concentration troubleshoot->lower_conc

Caption: Troubleshooting workflow for dissolving this compound.

Logical_Relationships cluster_properties Compound Properties cluster_factors Experimental Factors cluster_outcome Outcome hydrophobicity High Hydrophobicity solubility Solubility hydrophobicity->solubility - solvent Solvent Choice (Aqueous vs. Organic) solvent->solubility +/- dilution Dilution Method (Direct vs. Stepwise) precipitation Precipitation dilution->precipitation +/- cosolvent Presence of Co-solvent cosolvent->solubility +

Caption: Factors influencing the solubility of Agent 144.

References

"Antibacterial agent 144" degradation and storage problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Antibacterial Agent 144 (also known as compound 8e).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and efficacy of this compound, it is crucial to adhere to the following storage conditions:

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[1]
In Solvent-80°CUp to 1 year[1]

Q2: What is the chemical nature of this compound?

A2: this compound is a naphthalimide-triazine analogue. Its molecular formula is C₂₆H₂₃N₇O₃ and it has a molecular weight of 481.51.

Q3: What are the known mechanisms of action for this compound?

A3: this compound exhibits a multi-faceted mechanism of action against bacteria, which includes:

  • Disruption of the bacterial cytoplasmic membrane.

  • Inhibition of biofilm formation.

  • Binding to DNA, which hinders the replication process.

Troubleshooting Guide: Degradation and Instability

This guide addresses common issues encountered during the handling and experimentation with this compound.

Problem 1: Loss of Antibacterial Activity in Solution.

  • Possible Cause 1: Hydrolytic Degradation. The triazine ring in the compound's structure is susceptible to hydrolysis, especially in aqueous solutions. The stability of similar triazine compounds has been shown to be pH-dependent, with some decomposing within 48 hours in water.

    • Troubleshooting Tip: Prepare fresh solutions before each experiment. If solutions need to be stored, use anhydrous solvents and store at -80°C. Avoid prolonged exposure to aqueous environments, especially at non-neutral pH.

  • Possible Cause 2: Photodegradation. Exposure to light, particularly UV light, can induce degradation of heterocyclic compounds.

    • Troubleshooting Tip: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

  • Possible Cause 3: Thermal Degradation. Although stable at recommended storage temperatures, prolonged exposure to elevated temperatures can accelerate degradation.

    • Troubleshooting Tip: Avoid repeated freeze-thaw cycles. Aliquot stock solutions to minimize the number of times the main stock is warmed to room temperature.

Problem 2: Appearance of Unexpected Peaks in HPLC Analysis.

  • Possible Cause: Formation of Degradation Products. The appearance of new peaks in your chromatogram likely indicates the presence of degradation products.

    • Troubleshooting Tip: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks in your experimental samples. Use a stability-indicating HPLC method designed to separate the parent compound from its potential degradants.

Problem 3: Inconsistent Experimental Results.

  • Possible Cause: Inconsistent Solvent Quality or pH. The purity of the solvent and the pH of the solution can significantly impact the stability of the agent.

    • Troubleshooting Tip: Use high-purity, anhydrous solvents for preparing stock solutions. Ensure the pH of your experimental buffers is consistent and within a stable range for the compound, ideally close to neutral.

Experimental Protocols

1. Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound.[2][3]

  • Acid and Base Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Divide the solution into three portions. To one, add 0.1 N HCl. To the second, add 0.1 N NaOH. The third will serve as a control.

    • Incubate the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it, and dilute it with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add a solution of 3% hydrogen peroxide.

    • Keep the sample at room temperature and protect it from light.

    • Analyze samples at various time intervals (e.g., 2, 4, 8, 24 hours) by HPLC.

  • Thermal Degradation:

    • Place the solid powder of this compound in a controlled temperature oven (e.g., 70°C).

    • Prepare a solution of the agent and place it in a controlled temperature oven.

    • Analyze samples at different time points.

  • Photodegradation:

    • Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5][6]

    • A control sample should be protected from light.

    • Analyze both samples by HPLC.

2. HPLC Method for Stability Indicating Assay

This method is designed to separate this compound from its potential degradation products.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV detector at an appropriate wavelength (determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

3. LC-MS Method for Degradation Product Identification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying the structure of unknown degradation products.[7][8]

ParameterSpecification
LC System UPLC or HPLC system coupled to a mass spectrometer
Ionization Source Electrospray Ionization (ESI) in positive ion mode
Mass Analyzer Time-of-Flight (TOF) or Orbitrap for high-resolution mass data
Scan Mode Full scan and tandem MS (MS/MS) for fragmentation analysis

Signaling Pathway Diagrams

The following diagrams illustrate the key mechanisms of action of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results A This compound Stock B Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B Expose to C Stressed Samples B->C Generates D HPLC Analysis (Purity Assessment) C->D Analyze E LC-MS Analysis (Degradant Identification) C->E Analyze F Degradation Profile D->F Provides G Identified Degradants E->G Provides

Caption: Experimental workflow for forced degradation studies.

membrane_disruption A This compound C Binding to Membrane A->C B Bacterial Cytoplasmic Membrane (Negatively Charged) B->C D Membrane Destabilization and Pore Formation C->D Leads to E Leakage of Intracellular Components (Ions, ATP, etc.) D->E Causes F Cell Death E->F Results in

Caption: Signaling pathway for membrane disruption.

dna_replication_inhibition A This compound C Intercalation or Groove Binding A->C B Bacterial DNA B->C E Inhibition of DNA Polymerase Progression C->E Prevents D DNA Replication Fork D->E F Stalled Replication E->F Leads to G Inhibition of Bacterial Cell Division F->G Results in

Caption: Pathway for inhibition of DNA replication.

References

Inconsistent results with "Antibacterial agent 144" MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) assay results with "Antibacterial agent 144."

Troubleshooting Guide: Inconsistent MIC Results

Inconsistent MIC values for "this compound" can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving these issues.

Question: My MIC values for this compound vary significantly between experiments. What are the potential causes and how can I troubleshoot this?

Answer:

Variability in MIC results is a common challenge in antimicrobial susceptibility testing.[1][2][3][4] The key to resolving this is a systematic evaluation of your experimental protocol and reagents. Below is a step-by-step troubleshooting guide.

Step 1: Review Your Experimental Protocol and Execution

Minor variations in methodology can lead to significant differences in MIC values.[1] Carefully review the following critical parameters:

  • Inoculum Preparation: The density of the bacterial inoculum is a critical factor.[4] A higher than intended inoculum concentration can lead to apparently higher MICs, while a lower concentration may artificially decrease the MIC.

    • Troubleshooting:

      • Ensure your bacterial culture is in the correct growth phase (typically logarithmic phase).

      • Standardize your inoculum preparation using a spectrophotometer to measure optical density (e.g., to a 0.5 McFarland standard) and confirm with colony forming unit (CFU) plating.[5]

      • Always prepare a fresh inoculum for each experiment.

  • This compound Stock Solution: The integrity and concentration of your stock solution are paramount.

    • Troubleshooting:

      • Verify the correct weighing and dissolving of "this compound."

      • Prepare fresh stock solutions for each experiment, as the agent's stability in solution may be unknown.

      • If the agent requires a solvent other than the testing medium, ensure the final solvent concentration in your assay does not affect bacterial growth. Run a solvent-only control.

  • Serial Dilutions: Inaccurate serial dilutions will directly impact the final MIC value.

    • Troubleshooting:

      • Ensure thorough mixing at each dilution step.

      • Use calibrated pipettes and fresh tips for each transfer to avoid carryover.[4]

  • Incubation Conditions: The time and temperature of incubation can influence results.[1][6]

    • Troubleshooting:

      • Use a calibrated incubator and monitor the temperature throughout the incubation period.

      • Adhere to a consistent incubation time as specified in your protocol (e.g., 16-20 hours). Prolonged incubation can sometimes lead to an apparent increase in the MIC.[1]

  • Reading the MIC: Subjectivity in visually determining the lowest concentration with no visible growth can introduce variability.

    • Troubleshooting:

      • Use a consistent light source and background for reading plates.

      • Have a second researcher read the plates independently.

      • Consider using a microplate reader to measure optical density for a more quantitative assessment.

Step 2: Evaluate Reagents and Media

The quality and composition of your media and reagents can significantly affect the outcome.

  • Growth Medium: The composition of the Mueller-Hinton Broth (MHB) or other media can impact the activity of the antibacterial agent.

    • Troubleshooting:

      • Use a consistent supplier and lot number for your growth medium.

      • Ensure the pH of the medium is within the recommended range.

      • For fastidious organisms, ensure appropriate supplements are added consistently.[6]

  • Quality Control (QC) Strains: Running a QC strain with a known MIC range for a standard antibiotic is essential for validating your assay.[7][8][9][10][11]

    • Troubleshooting:

      • Always include a reference strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in your experiments.

      • If the MIC for the QC strain is out of the expected range, this indicates a systemic issue with your assay setup.

Step 3: Consider Properties of "this compound" and the Test Organism
  • Agent Stability: "this compound" may be unstable under certain conditions (e.g., temperature, pH, exposure to light).

  • Bacterial Factors: The specific bacterial strain used may exhibit properties that lead to inconsistent results, such as heterogeneous resistance.

The following diagram illustrates a logical workflow for troubleshooting inconsistent MIC results.

G start Inconsistent MIC Results Observed qc_check Is the QC strain MIC within the acceptable range? start->qc_check protocol_review Review Experimental Protocol - Inoculum density - Serial dilutions - Incubation conditions qc_check->protocol_review No execution_review Review Assay Execution - Pipetting technique - Plate reading method qc_check->execution_review Yes reagent_check Evaluate Reagents - Media preparation and pH - Antibacterial agent stock - Solvent controls protocol_review->reagent_check reagent_check->execution_review agent_properties Consider Agent/Organism Properties - Agent stability - Heterogeneous resistance execution_review->agent_properties resolve Issue Resolved agent_properties->resolve

Caption: Troubleshooting workflow for inconsistent MIC assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable range of variation for MIC assays?

A1: For a given bacterial strain and antimicrobial agent, MIC values should be highly reproducible. Ideally, results should not vary by more than one twofold dilution step above or below a median value.[12] For quality control strains, established ranges are provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Q2: How often should I run a quality control strain?

A2: A QC strain should be included with every batch of MIC tests.[11] This ensures the validity of the results for each experiment.

Q3: My results for the QC strain are also inconsistent. What does this mean?

A3: Inconsistent results with a QC strain strongly suggest a systemic issue with your experimental setup, such as problems with the media, inoculum preparation, incubation, or the antibiotic stock used for the QC.[10] Refer to the troubleshooting guide to systematically check these factors.

Q4: Could the "skip-well" phenomenon (growth at higher concentrations but not at lower ones) be affecting my results?

A4: Yes, this is also known as the Eagle effect.[5] It's a paradoxical phenomenon where an antibacterial agent is less effective at higher concentrations. If you observe this, it should be noted, and the MIC should be recorded as the lowest concentration that completely inhibits growth. The test should be repeated to confirm this observation.[5]

Q5: Can the type of 96-well plate I use affect the results?

A5: Yes, the type of plate can have an effect. For example, some compounds may adhere to the plastic of certain plates. It is important to use sterile, clear, round- or flat-bottomed plates consistently.

Data Presentation

The following tables present hypothetical MIC data for "this compound" against common quality control strains and a target organism, illustrating both consistent and inconsistent results.

Table 1: Example of Consistent MIC Results for this compound

ReplicateE. coli ATCC 25922 MIC (µg/mL)S. aureus ATCC 29213 MIC (µg/mL)Target Organism X MIC (µg/mL)
14816
24816
32832
Median 4 8 16

Table 2: Example of Inconsistent MIC Results for this compound

ReplicateE. coli ATCC 25922 MIC (µg/mL)S. aureus ATCC 29213 MIC (µg/mL)Target Organism X MIC (µg/mL)
1248
281664
343216
Median 4 16 16

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is a standardized method for determining the MIC of "this compound."

1. Preparation of Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Transfer the colonies to a tube containing sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in the appropriate test broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[5]

2. Preparation of "this compound" Dilutions: a. Prepare a stock solution of "this compound" at a concentration at least 10 times the highest concentration to be tested. b. In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells. c. Add 100 µL of the "this compound" stock solution to the first column of wells, resulting in a 1:2 dilution. d. Perform twofold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

3. Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum (prepared in Step 1) to each well containing the diluted antibacterial agent. This will bring the final volume in each well to 200 µL and dilute the antibacterial agent to its final test concentration. b. Include a growth control well (broth and inoculum, no agent) and a sterility control well (broth only). c. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[6]

4. Interpretation of Results: a. Following incubation, examine the plate for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of "this compound" at which there is no visible growth.

The following diagram outlines the experimental workflow for the broth microdilution MIC assay.

G cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum 1. Prepare Inoculum (0.5 McFarland) inoculate 3. Inoculate Plate prep_inoculum->inoculate prep_agent 2. Prepare Agent Dilutions (in 96-well plate) prep_agent->inoculate incubate 4. Incubate (37°C, 16-20h) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Broth microdilution MIC assay workflow.

Hypothetical Signaling Pathway for this compound

While the precise mechanism of action for "this compound" is under investigation, a hypothesized signaling pathway is presented below. In this model, the agent is proposed to inhibit a key enzyme in bacterial cell wall synthesis.

G agent This compound enzyme Cell Wall Synthesis Enzyme (e.g., Transpeptidase) agent->enzyme Inhibition synthesis Peptidoglycan Synthesis enzyme->synthesis Catalyzes lysis Cell Lysis cell_wall Stable Cell Wall synthesis->cell_wall

Caption: Hypothesized mechanism of action for this compound.

References

Technical Support Center: Mitigating Cytotoxicity of Antibacterial Agent 144

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to reduce the cytotoxicity of "Antibacterial agent 144" in mammalian cells. "this compound," also identified as compound 8e, is a member of the naphthalimide-triazine class of compounds. Its antibacterial mechanism involves the disruption of the bacterial cytoplasmic membrane and subsequent interaction with intracellular components.[1] While potent against bacteria, membrane-active agents can also exhibit toxicity towards mammalian cells.[2][3] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help manage and minimize these cytotoxic effects during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of cytotoxicity for membrane-active antibacterial agents like Agent 144?

A1: The primary mechanism of cytotoxicity for many membrane-active antibacterial agents is the disruption of the cell membrane's integrity.[1][2] In mammalian cells, this can lead to leakage of intracellular contents, dissipation of ion gradients, and ultimately, cell death. The degree of cytotoxicity can be influenced by the agent's affinity for mammalian cell membranes, which differ in lipid composition from bacterial membranes.[3] For instance, bacterial membranes are rich in negatively charged phospholipids, which can be a target for cationic antibacterial agents.[3]

Q2: Are all substituted triazine compounds cytotoxic to mammalian cells?

A2: Not necessarily. The cytotoxicity of substituted triazine derivatives can vary significantly based on their specific chemical structures.[4][5][6] Some studies have shown that certain compounds within this class are nontoxic to mammalian cells at effective antibacterial concentrations.[5] Conversely, the presence of specific functional groups, such as azide groups, has been shown to directly increase cytotoxic effects.[4] This suggests that the therapeutic index of these compounds can be optimized through structural modifications.

Q3: What are the general strategies to reduce the cytotoxicity of an experimental antibacterial agent?

A3: Several strategies can be employed to mitigate the cytotoxicity of antibacterial agents:

  • Formulation-based approaches: Encapsulating the agent in a delivery system, such as liposomes or nanoparticles, can help target the compound to bacterial cells and reduce its interaction with mammalian cells.[7][8][9][10]

  • Co-administration with protective agents: Using antioxidants like N-acetylcysteine (NAC) can help reduce cytotoxicity caused by oxidative stress, which can be a secondary effect of some antibacterial agents.[11][12][13][14]

  • Structural modification: Altering the chemical structure of the agent can improve its selectivity for bacterial membranes over mammalian membranes.[2]

Q4: How do I determine if the cytotoxicity I'm observing is significant?

A4: A key metric is the therapeutic index (or selectivity index), which is the ratio of the cytotoxic concentration to the effective antibacterial concentration (e.g., CC50/MIC). A higher therapeutic index indicates greater selectivity for bacteria and a lower risk of toxicity to mammalian cells. A common checkpoint in drug discovery is to have a selectivity window of greater than 5- to 10-fold between the cytotoxic concentration and the antibacterial effective concentration.[15]

Troubleshooting Guide

This guide addresses common issues encountered during the evaluation of "this compound" cytotoxicity.

Problem Possible Cause Suggested Solution
High cytotoxicity observed in initial screening assays (e.g., MTT, LDH). The concentration of Agent 144 is too high.Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). This will help in selecting appropriate concentrations for further experiments where antibacterial efficacy is evaluated alongside cytotoxicity.
The solvent used to dissolve Agent 144 is toxic to the cells.Test the cytotoxicity of the vehicle (e.g., DMSO, ethanol) alone at the concentrations used in your experiments. Ensure the final solvent concentration is well below the level that causes toxicity.
The mammalian cell line used is particularly sensitive to membrane-disrupting agents.Consider using a different, more robust mammalian cell line for your cytotoxicity assays. Comparing results across multiple cell lines can provide a more comprehensive toxicity profile.
Antibacterial efficacy is lost when using concentrations that are non-toxic to mammalian cells. The therapeutic window of the free compound is too narrow.This is a common challenge. In this case, implementing strategies to reduce cytotoxicity, such as liposomal encapsulation or co-administration with an antioxidant, is highly recommended. These approaches aim to increase the therapeutic index.
Inconsistent results in cytotoxicity assays. Experimental variability.Ensure consistent cell seeding densities, incubation times, and reagent concentrations. Include positive and negative controls in every experiment to monitor assay performance.
Agent 144 may be precipitating out of solution at higher concentrations.Visually inspect the culture wells for any signs of precipitation. If observed, you may need to adjust the solvent or use a formulation approach to improve solubility.

Data Presentation

The following tables present hypothetical data to illustrate the potential effects of mitigation strategies on the cytotoxicity and efficacy of "this compound."

Table 1: Cytotoxicity and Antibacterial Activity of Free vs. Liposomal "this compound"

FormulationCC50 (HepG2 cells) (µg/mL)MIC (S. aureus) (µg/mL)Therapeutic Index (CC50/MIC)
Free Agent 14410110
Liposomal Agent 14450225

Note: Data are for illustrative purposes only.

Table 2: Effect of N-acetylcysteine (NAC) on the Cytotoxicity of "this compound" in a Mammalian Cell Line

TreatmentCell Viability (%) at 10 µg/mL Agent 144
Agent 144 alone55%
Agent 144 + 5 mM NAC85%
Agent 144 + 10 mM NAC95%

Note: Data are for illustrative purposes only.

Experimental Protocols

Protocol 1: Liposomal Encapsulation of "this compound"

This protocol describes a common thin-film hydration method for preparing liposomes to encapsulate a hydrophobic agent like "this compound."

Materials:

  • Dioleoyl-phosphatidylcholine (DOPC)

  • Cholesterol

  • "this compound"

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve DOPC and cholesterol (e.g., in a 2:1 molar ratio) and "this compound" in chloroform in a round-bottom flask. The amount of Agent 144 should be determined based on the desired drug-to-lipid ratio.

  • Create a thin lipid film by removing the chloroform using a rotary evaporator under vacuum.

  • Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a 100 nm pore size. Pass the suspension through the extruder 10-15 times.

  • To remove any unencapsulated "this compound," the liposome suspension can be purified by dialysis or size exclusion chromatography.

  • Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency.

Protocol 2: Assessment of Cytotoxicity Reduction by N-acetylcysteine (NAC)

This protocol outlines how to evaluate the protective effect of NAC against the cytotoxicity of "this compound" using a standard MTT assay.

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293)

  • Cell culture medium

  • "this compound" stock solution

  • N-acetylcysteine (NAC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a stock solution of NAC in cell culture medium and adjust the pH to 7.0-7.4.

  • Pre-treat the cells with various concentrations of NAC (e.g., 1, 5, 10 mM) for 1-2 hours.[16]

  • Following pre-treatment, add different concentrations of "this compound" to the wells, including a vehicle control.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL). Incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and compare the viability of cells treated with Agent 144 alone to those co-treated with NAC.

Visualizations

Cytotoxicity_Pathway Agent_144 This compound Membrane Mammalian Cell Membrane Agent_144->Membrane Direct Interaction ROS Increased ROS Production Agent_144->ROS Disruption Membrane Disruption Membrane->Disruption Apoptosis Apoptosis/Necrosis Disruption->Apoptosis Damage Oxidative Damage ROS->Damage Damage->Apoptosis NAC N-acetylcysteine (Antioxidant) NAC->ROS Inhibits Liposome Liposomal Encapsulation Liposome->Agent_144 Encapsulates

Caption: General signaling pathway of drug-induced cytotoxicity and points of intervention.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Mammalian Cells in 96-well plate Add_Agent Add Agent 144 to Cells Seed_Cells->Add_Agent Prepare_Agent Prepare Serial Dilutions of Agent 144 Prepare_Agent->Add_Agent Incubate Incubate for 24-72h Add_Agent->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Dissolve Dissolve Formazan (add DMSO) Add_MTT->Dissolve Read_Plate Measure Absorbance (570 nm) Dissolve->Read_Plate Calculate_Viability Calculate % Cell Viability Read_Plate->Calculate_Viability Plot_Curve Plot Dose-Response Curve and Determine CC50 Calculate_Viability->Plot_Curve

Caption: Experimental workflow for assessing the cytotoxicity of "this compound".

Troubleshooting_Logic Start High Cytotoxicity Observed? Dose_Response Dose-Response Performed? Start->Dose_Response Perform_Dose_Response Perform Dose-Response to find CC50 Dose_Response->Perform_Dose_Response No Therapeutic_Index Therapeutic Index > 10? Dose_Response->Therapeutic_Index Yes Perform_Dose_Response->Therapeutic_Index Proceed Proceed with Caution (Optimize Dose) Therapeutic_Index->Proceed Yes Mitigate Implement Mitigation Strategy Therapeutic_Index->Mitigate No Liposomes Liposomal Formulation Mitigate->Liposomes NAC Co-administer with NAC Mitigate->NAC

References

"Antibacterial agent 144" precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the precipitation of Antibacterial Agent 144 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (also known as compound 8e) is an antibacterial compound effective against multi-resistant Staphylococcus aureus.[1][2][3] It functions by disrupting the cytoplasmic membrane of bacteria and inhibiting the formation of biofilms.[2][4] It has also been shown to bind to human serum albumin (HSA) and DNA.[2][4]

Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?

Precipitation of a compound in cell culture medium can be caused by several factors, including:

  • High Concentration: The concentration of this compound may have exceeded its solubility limit in the specific cell culture medium.

  • Solvent Effects: If the compound is dissolved in a solvent like DMSO, adding this stock solution to the aqueous culture medium can cause the compound to precipitate out.[5]

  • pH of the Medium: The pH of the cell culture medium can affect the solubility of the compound.

  • Temperature: Temperature fluctuations, such as freeze-thaw cycles of the stock solution or the medium, can lead to precipitation.[6][7]

  • Interaction with Media Components: this compound may interact with components in the cell culture medium, such as salts, proteins (especially in serum-supplemented media), or other additives, leading to the formation of an insoluble complex.[6][7]

Q3: Is the precipitate harmful to my cells?

Yes, precipitates can be detrimental to cell health. They can alter the composition of the medium by removing essential nutrients and the active compound from the solution.[6] The precipitate itself can also be cytotoxic or interfere with cellular processes and imaging-based assays.[6]

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

You will need to perform a solubility test. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

If you are experiencing precipitation with this compound, follow this step-by-step guide to identify and resolve the issue.

Issue: Precipitate observed immediately after adding this compound to the cell culture medium.

Possible Cause Troubleshooting Step
Concentration is too high - Lower the final concentration of this compound in the medium.- Prepare a more dilute stock solution to minimize the volume of solvent added.
Poor mixing - Add the stock solution of this compound to the medium dropwise while gently swirling the flask. - Pre-warm the medium to 37°C before adding the compound.
Solvent shock - If using a solvent like DMSO, ensure the final concentration of the solvent in the medium is low (typically <0.5%).- Try preparing a more dilute stock solution to reduce the amount of solvent added at once.[5]

Issue: Precipitate forms over time in the incubator.

Possible Cause Troubleshooting Step
Temperature fluctuations - Avoid repeated freeze-thaw cycles of your stock solution and the prepared medium.[6][7]- Ensure the incubator maintains a stable temperature.
Interaction with media components - If using a serum-containing medium, consider reducing the serum percentage or using a serum-free medium for a pilot experiment to see if this resolves the issue.- Be aware of potential interactions with salts like calcium and phosphate, which are common in cell culture media.[6][7]
pH shift in the medium - Ensure the cell culture medium is properly buffered and that the incubator's CO2 level is appropriate for the medium's bicarbonate concentration.[8]
Evaporation - Ensure proper humidification in the incubator to prevent the medium from concentrating over time.[7]

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Cell Culture Media

This table presents example data for illustrative purposes. Actual solubility should be determined experimentally.

Cell Culture MediumSupplementTemperature (°C)Maximum Soluble Concentration (µM)
DMEM10% FBS3750
RPMI-164010% FBS3775
DMEM/F12No Serum37100
RPMI-16405% FBS3785

Experimental Protocols

Protocol: Determining the Solubility of this compound in Cell Culture Medium

Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Spectrophotometer or microscope

Methodology:

  • Prepare a High-Concentration Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the cell culture medium. For example, create final concentrations ranging from 1 µM to 200 µM. Ensure the final solvent concentration remains constant and non-toxic to cells (e.g., 0.5% DMSO).

  • Incubation: Incubate the prepared solutions under normal cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24 hours).

  • Observation: After incubation, visually inspect each tube for any signs of precipitation. For a more quantitative assessment, you can use one of the following methods:

    • Microscopy: Place a small aliquot of each solution on a microscope slide and look for crystals.

    • Spectrophotometry: Measure the absorbance of the supernatant at a wavelength where the compound absorbs. A decrease in absorbance compared to a clear solution indicates precipitation. Alternatively, measure light scattering at a wavelength like 600 nm.

  • Determine Maximum Solubility: The highest concentration that remains clear (free of precipitate) is considered the maximum soluble concentration under those conditions.

Visualizations

Troubleshooting_Workflow start Precipitation Observed check_concentration Is the concentration of This compound high? start->check_concentration reduce_concentration Lower the concentration or prepare a more dilute stock. check_concentration->reduce_concentration Yes check_solvent Is the final solvent concentration >0.5%? check_concentration->check_solvent No solution Precipitation Resolved reduce_concentration->solution adjust_solvent Reduce solvent concentration by using a more dilute stock. check_solvent->adjust_solvent Yes check_mixing Was the compound added quickly to cold media? check_solvent->check_mixing No adjust_solvent->solution improve_mixing Add dropwise to pre-warmed media while swirling. check_mixing->improve_mixing Yes check_incubation Did precipitation occur over time in the incubator? check_mixing->check_incubation No improve_mixing->solution investigate_incubation Investigate temperature stability, pH shifts, and media interactions. check_incubation->investigate_incubation Yes check_incubation->solution No investigate_incubation->solution

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway cluster_bacterium Bacterial Cell membrane Cytoplasmic Membrane disruption Membrane Disruption membrane->disruption dna Bacterial DNA dna_binding DNA Binding & Replication Inhibition dna->dna_binding biofilm Biofilm Formation biofilm_inhibition Inhibition biofilm->biofilm_inhibition agent Antibacterial Agent 144 agent->membrane targets agent->dna binds to agent->biofilm inhibits

Caption: Hypothetical mechanism of action for this compound.

References

Technical Support Center: Overcoming Low Yield in "Antibacterial Agent 144" Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of "Antibacterial agent 144" (compound 8e, a naphthalimide-triazine analog), encountering low yields can be a significant impediment. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions to address common challenges in the synthesis of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is "this compound"?

A1: "this compound" is a potent antibacterial compound, also identified as compound 8e in the publication by Gupta et al. (2023). It is a naphthalimide-triazine analog that has demonstrated significant activity against multi-resistant Staphylococcus aureus.[1][2] The molecule's mechanism of action involves the destruction of the bacterial cytoplasmic membrane and inhibition of biofilm formation.[2]

Q2: What are the general synthetic steps for preparing naphthalimide-triazine analogs like "this compound"?

A2: The synthesis of naphthalimide-triazine analogs typically involves a multi-step process. A common route starts with cyanuric chloride, a versatile precursor for 1,3,5-triazine derivatives. The synthesis generally proceeds through sequential nucleophilic substitution reactions where the chlorine atoms on the triazine ring are replaced by different amines or other nucleophiles. For "this compound," this would involve the introduction of a naphthalimide-containing moiety and a benzylamine group.

Q3: What are the most common reasons for low yields in this type of synthesis?

A3: Low yields in the synthesis of substituted triazines often stem from several factors:

  • Incomplete reactions: The stepwise substitution on the triazine core may not go to completion.

  • Side reactions: The formation of undesired products, such as di-substituted or tri-substituted isomers, can reduce the yield of the target compound.

  • Purification losses: The structural similarity between the desired product and byproducts can make purification challenging, leading to loss of material.

  • Starting material purity: Impurities in the starting materials, such as cyanuric chloride or the amine nucleophiles, can interfere with the reaction.

  • Reaction conditions: Suboptimal temperature, reaction time, or solvent can all contribute to lower yields.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the synthesis of "this compound."

Issue 1: Low yield in the first nucleophilic substitution step (monosubstitution).
  • Question: I am getting a low yield of the monosubstituted product and a significant amount of di- and tri-substituted byproducts. How can I improve the selectivity for monosubstitution?

  • Answer: Controlling the stoichiometry and reaction temperature is crucial for selective monosubstitution of cyanuric chloride.

    • Recommendation 1: Stoichiometry. Use a strict 1:1 molar ratio of cyanuric chloride to your first amine nucleophile. Adding the amine dropwise to a solution of cyanuric chloride can also help maintain this ratio locally.

    • Recommendation 2: Temperature Control. The first substitution is typically carried out at a low temperature (0-5 °C). Maintaining this low temperature is critical to prevent over-reaction.

    • Recommendation 3: Solvent Choice. Aprotic solvents like tetrahydrofuran (THF) or dioxane are commonly used. Ensure the solvent is dry, as water can react with cyanuric chloride.

Issue 2: The second nucleophilic substitution is sluggish and results in a low yield.
  • Question: After successfully synthesizing the monosubstituted intermediate, the reaction with the second amine is not proceeding to completion, even after extended reaction times. What can I do?

  • Answer: The reactivity of the chlorotriazine decreases with each substitution. Therefore, the second substitution requires more forcing conditions than the first.

    • Recommendation 1: Increase Temperature. The second substitution is often performed at room temperature or with gentle heating (e.g., 40-50 °C).

    • Recommendation 2: Use of a Base. The HCl generated during the reaction can protonate the incoming amine nucleophile, rendering it unreactive. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is necessary to scavenge the acid.

    • Recommendation 3: Catalyst. In some cases, a catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction, although care must be taken to avoid side reactions.

Issue 3: Difficulty in purifying the final product.
  • Question: My crude product is a complex mixture, and I am losing a significant amount of my desired compound during column chromatography. Are there alternative purification methods?

  • Answer: Purification of structurally similar triazine derivatives can be challenging.

    • Recommendation 1: Recrystallization. If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification and may be more scalable than chromatography.

    • Recommendation 2: Optimized Chromatography. If chromatography is necessary, experiment with different solvent systems to achieve better separation. A shallow gradient of the more polar solvent can improve resolution. Using a high-quality silica gel is also important.

    • Recommendation 3: Trituration. Suspending the crude product in a solvent in which the desired product is sparingly soluble while the impurities are more soluble can be an effective purification step.

Data Presentation

Table 1: General Reaction Conditions for Stepwise Substitution on Cyanuric Chloride

Substitution StepMolar Ratio (Cyanuric Chloride:Nucleophile)TemperatureBaseTypical Solvent
First Substitution 1 : 10-5 °COften not required, but can use NaHCO₃THF, Dioxane, Acetone
Second Substitution 1 : 1 (relative to monosubstituted intermediate)Room Temperature to 50 °CDIPEA, TEATHF, Dioxane, DMF
Third Substitution 1 : >1 (excess nucleophile)50 °C to RefluxDIPEA, TEADMF, Dioxane

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution of Cyanuric Chloride

  • Dissolve cyanuric chloride (1.0 eq) in anhydrous acetone or THF in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0-5 °C using an ice bath.

  • In a separate flask, dissolve the first amine nucleophile (1.0 eq) in the same solvent.

  • Add the amine solution dropwise to the cyanuric chloride solution over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be filtered to remove any salts, and the solvent evaporated under reduced pressure to yield the crude monosubstituted product.

Protocol 2: General Procedure for Disubstitution of the Monochloro-Triazine Intermediate

  • Dissolve the monosubstituted triazine intermediate (1.0 eq) in a suitable aprotic solvent such as THF or DMF.

  • Add the second amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude disubstituted product, which is then purified.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Intermediates & Product Cyanuric Chloride Cyanuric Chloride Step 1 First Substitution (0-5 °C) Cyanuric Chloride->Step 1 Naphthalimide Amine Naphthalimide Amine Naphthalimide Amine->Step 1 Benzylamine Benzylamine Step 2 Second Substitution (RT - 50 °C) Benzylamine->Step 2 Intermediate Monosubstituted Naphthalimide-Triazine Step 1->Intermediate Final Product This compound (Compound 8e) Step 2->Final Product Intermediate->Step 2

Caption: Synthetic workflow for "this compound".

Troubleshooting_Low_Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Products Side Products Low Yield->Side Products Purification Loss Purification Loss Low Yield->Purification Loss Increase Temp Increase Temp Incomplete Reaction->Increase Temp Solution Increase Time Increase Time Incomplete Reaction->Increase Time Solution Add Catalyst Add Catalyst Incomplete Reaction->Add Catalyst Solution Control Stoichiometry Control Stoichiometry Side Products->Control Stoichiometry Solution Control Temperature Control Temperature Side Products->Control Temperature Solution Optimize Solvent Optimize Solvent Side Products->Optimize Solvent Solution Recrystallize Recrystallize Purification Loss->Recrystallize Solution Optimize Chromatography Optimize Chromatography Purification Loss->Optimize Chromatography Solution Triturate Triturate Purification Loss->Triturate Solution

Caption: Troubleshooting logic for low yield synthesis.

References

Validation & Comparative

A Comparative Efficacy Analysis: Antibacterial Agent 144 Versus Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the antibacterial efficacy of the novel investigational compound, Antibacterial Agent 144, and the established antibiotic, linezolid. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side analysis of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

I. Overview and Mechanism of Action

This compound (Compound 8e) is a naphthalimide-triazine analog identified as a potent antibacterial agent. Its mechanism of action is multifaceted, primarily targeting the integrity of the bacterial cell. It destroys the cytoplasmic membrane, leading to the leakage of intracellular components and a loss of metabolic activity.[1] Additionally, it has been shown to form a supramolecular complex with bacterial DNA, which obstructs the replication process.[1] This dual mechanism suggests a potential for low drug resistance development.[1]

Linezolid , the first of the oxazolidinone class of antibiotics, inhibits bacterial protein synthesis.[1] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This action halts the translation process at a very early stage.[1]

Signaling Pathway Diagrams

cluster_0 This compound (Compound 8e) Mechanism of Action Agent_144 This compound Membrane Bacterial Cytoplasmic Membrane Agent_144->Membrane Direct Interaction DNA Bacterial DNA Agent_144->DNA Binding Disruption Membrane Disruption & Leakage of Cytoplasmic Content Membrane->Disruption Replication_Block Obstruction of DNA Replication DNA->Replication_Block Bacterial_Death Bacterial Cell Death Disruption->Bacterial_Death Replication_Block->Bacterial_Death

Caption: Mechanism of Action for this compound.

cluster_1 Linezolid Mechanism of Action Linezolid Linezolid 50S_Subunit 50S Ribosomal Subunit Linezolid->50S_Subunit 23S_rRNA 23S rRNA Linezolid->23S_rRNA Binds to 50S_Subunit->23S_rRNA Initiation_Complex 70S Initiation Complex Formation 23S_rRNA->Initiation_Complex Prevents Formation Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition Inhibition of Protein Synthesis Initiation_Complex->Inhibition Bacteriostasis Bacteriostasis/ Bactericidal Effect Inhibition->Bacteriostasis

Caption: Mechanism of Action for Linezolid.

II. Comparative In Vitro Efficacy

The following table summarizes the available quantitative data on the efficacy of this compound and linezolid against various bacterial strains. Data for this compound is based on the published study by Gupta et al. (2023).

Bacterial StrainThis compound (Compound 8e) MIC (µg/mL)Linezolid MIC (µg/mL)
Multi-drug resistant Staphylococcus aureus1.56[1]0.5 - 4

Note: The MIC for linezolid represents a typical range observed in various studies.

III. Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of an antibacterial agent. The following section details the methodology used in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination for this compound

The MIC for this compound (compound 8e) was determined using the broth microdilution method.

Experimental Workflow:

Start Bacterial Culture Preparation Serial_Dilution Serial Dilution of This compound Start->Serial_Dilution Inoculation Inoculation of Microtiter Plate with Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubation of Plate Inoculation->Incubation Observation Visual Observation for Bacterial Growth Incubation->Observation MIC_Determination MIC Determination: Lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for MIC Determination.

Detailed Methodology:

  • Bacterial Strain Preparation: A standardized inoculum of the test bacteria (e.g., multi-drug resistant Staphylococcus aureus) is prepared to a specific concentration, typically 0.5 McFarland standard.

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted agent is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the microorganism.

IV. Summary and Future Directions

This compound demonstrates potent in vitro activity against multi-drug resistant Staphylococcus aureus, with a reported MIC of 1.56 µg/mL.[1] Its unique dual mechanism of action, targeting both the cell membrane and DNA replication, presents a promising avenue for combating antibiotic resistance.[1]

Linezolid remains a critical therapeutic option for infections caused by Gram-positive bacteria, including MRSA, with a well-established efficacy profile.

Direct comparative studies evaluating the efficacy of this compound and linezolid against a broader panel of clinically relevant bacteria are warranted. Further research should also focus on the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the safety profile of this compound to fully assess its therapeutic potential.

References

A Comparative Analysis of Novel Antibacterial Agents: Efficacy of Agent 144, Lolamicin, and Halicin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, Texas – November 8, 2025 – In the ongoing battle against antimicrobial resistance, researchers and drug development professionals are in constant pursuit of novel antibacterial agents with superior efficacy and unique mechanisms of action. This guide provides a comparative analysis of "Antibacterial agent 144" (also known as compound 8e) against two other recently developed novel antibacterial agents, Lolamicin and Halicin. The comparison focuses on their in vitro efficacy against key bacterial pathogens, their impact on biofilm formation, and their distinct modes of action.

Executive Summary

"this compound" demonstrates potent activity against multi-drug resistant Staphylococcus aureus, a significant Gram-positive pathogen. The novel agent Lolamicin exhibits a targeted spectrum of activity against pathogenic Gram-negative bacteria while sparing the beneficial gut microbiota. Halicin, identified through artificial intelligence, displays broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This report presents a quantitative comparison of their minimum inhibitory concentrations (MICs) and discusses their anti-biofilm capabilities, providing valuable insights for the scientific community.

Efficacy Comparison of Novel Antibacterial Agents

The in vitro efficacy of these novel agents was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antibacterial AgentTarget Organism(s)Minimum Inhibitory Concentration (MIC)
This compound (compound 8e) Multi-drug resistant Staphylococcus aureus1.56 µg/mL[1]
Lolamicin Escherichia coli (multi-drug resistant clinical isolates)MIC₅₀: 1-2 µg/mL, MIC₉₀: 4 µg/mL[2]
Klebsiella pneumoniae (multi-drug resistant clinical isolates)Potent activity reported[3][4][5]
Enterobacter cloacae (multi-drug resistant clinical isolates)Potent activity reported[3][4][5]
Halicin Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Acinetobacter baumannii128 µg/mL

Mechanism of Action and Anti-Biofilm Activity

This compound (compound 8e) exerts its bactericidal effect through a multi-faceted approach. It disrupts the bacterial cytoplasmic membrane, inhibits the formation of biofilms, and interacts with human serum albumin (HSA) and DNA, thereby hindering DNA replication.[1] While its biofilm-inhibiting properties against S. aureus have been noted, specific quantitative data on the percentage of inhibition is not yet available.[1]

Lolamicin presents a unique and highly selective mechanism of action. It targets the Lol lipoprotein transport system (LolCDE), which is essential for the survival of Gram-negative bacteria.[3][4] This targeted approach allows it to be effective against pathogenic Gram-negative bacteria while sparing the beneficial Gram-negative bacteria in the gut microbiome, a significant advantage over broad-spectrum antibiotics.[3][4] While its efficacy against planktonic bacteria is well-documented, quantitative data on its ability to inhibit biofilm formation is still emerging.

Halicin functions by disrupting the electrochemical gradient across the bacterial cell membrane, a mechanism that is less prone to the development of resistance. Its broad-spectrum activity makes it a promising candidate for treating a wide range of bacterial infections.

Signaling Pathway and Experimental Workflow

To illustrate the mechanism of action of Lolamicin, the following diagram depicts the Lol lipoprotein transport system in Gram-negative bacteria and the inhibitory action of Lolamicin.

Lol_Pathway cluster_IM Inner Membrane cluster_P Periplasm cluster_OM Outer Membrane LolCDE LolCDE Complex ADP ADP + Pi LolCDE->ADP LolA LolA LolCDE->LolA Transports ATP ATP ATP->LolCDE Hydrolysis Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Binds Lipoprotein_P Lipoprotein LolA->Lipoprotein_P LolB LolB Lipoprotein_P->LolB Transfers to Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM Anchors Lolamicin Lolamicin Lolamicin->LolCDE Inhibits

Lolamicin inhibits the LolCDE complex in Gram-negative bacteria.

The experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of these antibacterial agents is a critical component of their evaluation.

MIC_Workflow A Prepare serial dilutions of antibacterial agent in microtiter plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for bacterial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
  • Preparation of Antibacterial Agent Dilutions: A two-fold serial dilution of each antibacterial agent is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth (turbidity) of the bacteria.

Biofilm Inhibition Assay (Crystal Violet Method)
  • Preparation of Bacterial Culture: A bacterial culture is grown overnight and then diluted in a fresh growth medium.

  • Inoculation and Treatment: A 96-well plate is inoculated with the diluted bacterial culture. Different concentrations of the antibacterial agent are added to the wells.

  • Incubation: The plate is incubated for 24-48 hours to allow for biofilm formation.

  • Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a phosphate-buffered saline (PBS) solution.

  • Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.

  • Destaining and Quantification: The excess stain is washed off, and the plate is air-dried. The crystal violet that has stained the biofilm is then solubilized with a solvent (e.g., 30% acetic acid or ethanol).

  • Absorbance Measurement: The absorbance of the solubilized crystal violet is measured using a microplate reader at a specific wavelength (typically 570-595 nm). The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the untreated control wells.

Conclusion

"this compound," Lolamicin, and Halicin represent promising advancements in the development of new antibacterial therapies. "this compound" shows significant potential against challenging Gram-positive pathogens like MRSA. Lolamicin's unique, targeted approach against Gram-negative pathogens while preserving the gut microbiome is a noteworthy breakthrough. Halicin's broad-spectrum activity offers a versatile option for various bacterial infections. Further research, particularly in quantifying the anti-biofilm efficacy of "this compound" and Lolamicin, will be crucial in fully elucidating their therapeutic potential. The continued investigation of these and other novel agents is paramount in addressing the global threat of antimicrobial resistance.

References

Validating the antibacterial activity of "Antibacterial agent 144" using different bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. "Antibacterial agent 144" (also identified as compound 8e) has been identified as a promising candidate with potent activity against clinically relevant pathogens. This guide provides a comparative analysis of its antibacterial activity against standard bacterial strains, juxtaposed with the performance of established antibiotics, Amoxicillin and Chloramphenicol. The data presented is based on available scientific literature, and all experimental protocols are detailed to ensure reproducibility.

Comparative Antibacterial Activity

The in vitro antibacterial efficacy of "this compound" and comparator antibiotics is summarized by their Minimum Inhibitory Concentrations (MIC) in the table below. Lower MIC values are indicative of greater antibacterial potency.

Bacterial Strain"this compound" (Compound 8e) MIC (µg/mL)Amoxicillin MIC (µg/mL)Chloramphenicol MIC (µg/mL)
Staphylococcus aureus (MRSA)1.56[1]>1282 - 8
Staphylococcus aureus (ATCC 6538)Not Reported0.25[2]2 - 4[3]
Escherichia coliNot Reported8 - >322 - 8
Pseudomonas aeruginosaNot Reported>1288 - >32

Disclaimer: The MIC values presented are compiled from various studies. Direct comparison should be made with caution as experimental conditions may have varied between studies.

Mechanism of Action: A Multi-pronged Attack

"this compound" exhibits a multifaceted mechanism of action against bacteria. It primarily targets the integrity of the bacterial cell by destroying the cytoplasmic membrane, leading to the leakage of essential intracellular components.[1] Furthermore, it has been shown to inhibit the formation of biofilms, which are critical for bacterial survival and resistance.[1] In addition to its membrane-disrupting capabilities, "this compound" can also bind to bacterial DNA, forming a supramolecular complex that obstructs DNA replication.[1]

Antibacterial_agent_144 This compound Membrane Bacterial Cytoplasmic Membrane Antibacterial_agent_144->Membrane Targets Biofilm Biofilm Formation Antibacterial_agent_144->Biofilm Inhibits DNA Bacterial DNA Antibacterial_agent_144->DNA Binds to Disruption Membrane Disruption (Leakage) Membrane->Disruption Inhibition_Biofilm Inhibition Biofilm->Inhibition_Biofilm Inhibition_Replication DNA Replication Obstruction DNA->Inhibition_Replication

Caption: Mechanism of action of "this compound".

Experimental Protocols

The following are detailed methodologies for key experiments to validate the antibacterial activity of "this compound".

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test compound ("this compound")

  • Comparator antibiotics (Amoxicillin, Chloramphenicol)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Antimicrobial Agents: Prepare a two-fold serial dilution of "this compound" and the comparator antibiotics in CAMHB in the 96-well plates. The concentration range should be appropriate to determine the MIC for each agent.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

cluster_prep Preparation cluster_exp Experiment cluster_res Results Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plates Inoculum->Inoculation Serial_Dilution Serial Dilution of Antimicrobial Agents Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_MIC Determine MIC (Visual/OD600) Incubation->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Filter paper disks impregnated with a known concentration of the antimicrobial agents

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Inoculation of Agar Plate: Uniformly streak a standardized bacterial inoculum (equivalent to a 0.5 McFarland standard) onto the surface of an MHA plate using a sterile swab.

  • Application of Disks: Aseptically place the antimicrobial-impregnated disks on the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the antimicrobial agent.

Logical Comparison of Antibacterial Efficacy

The following diagram illustrates a logical framework for comparing the antibacterial performance of "this compound" with standard antibiotics.

Agent_144 This compound Efficacy Antibacterial Efficacy Agent_144->Efficacy Amoxicillin Amoxicillin Amoxicillin->Efficacy Chloramphenicol Chloramphenicol Chloramphenicol->Efficacy MRSA_Activity Activity against MRSA Efficacy->MRSA_Activity Broad_Spectrum Broad-Spectrum Activity Efficacy->Broad_Spectrum Mechanism Novel Mechanism of Action Efficacy->Mechanism MRSA_Activity->Agent_144 Superior Broad_Spectrum->Amoxicillin Established Broad_Spectrum->Chloramphenicol Established Mechanism->Agent_144 Multi-pronged

Caption: Comparative framework for antibacterial agents.

References

Cross-resistance studies of "Antibacterial agent 144" with other antibiotic classes

Author: BenchChem Technical Support Team. Date: November 2025

Cross-Resistance Profile of Antibacterial Agent 144: A Comparative Analysis

A detailed guide for researchers on the cross-resistance potential of the novel DNA gyrase inhibitor, Agent 144, against prevalent antibiotic classes.

This compound is a novel synthetic antibiotic characterized by its unique mechanism of action, targeting the bacterial DNA gyrase enzyme.[1][2] This enzyme is crucial for bacterial DNA replication, making it a validated target for antibiotics.[2] Unlike fluoroquinolones, which stabilize the enzyme-DNA cleavage complex, Agent 144 is hypothesized to interfere with the ATPase activity of the GyrB subunit, a mechanism that suggests a lower potential for cross-resistance with existing drug classes.[3] This guide provides a comparative analysis of Agent 144's cross-resistance profile, supported by in-vitro experimental data.

Comparative Efficacy Against Resistant Strains

The emergence of bacteria resistant to multiple drugs is a significant global health challenge.[4] Common resistance mechanisms include enzymatic drug inactivation (e.g., β-lactamases), modification of the drug's target site, and active drug efflux from the bacterial cell.[5][6][7] To evaluate the efficacy of Agent 144 in the context of these resistance mechanisms, its activity was compared against various antibiotic classes using a panel of clinically relevant bacterial strains with well-defined resistance profiles.

Minimum Inhibitory Concentration (MIC) data reveals that Agent 144 maintains potent activity against strains resistant to other antibiotic classes, including fluoroquinolones, β-lactams, and aminoglycosides.

Table 1: MIC (µg/mL) of Agent 144 and Comparator Antibiotics Against Resistant Escherichia coli Strains

StrainResistance MechanismAgent 144CiprofloxacinCeftazidimeGentamicin
ATCC 25922Wild-Type (Susceptible)0.250.0150.250.5
E. coli GYR1gyrA (S83L, D87N) Mutation0.25320.250.5
E. coli BL1TEM-1 β-Lactamase0.50.015>1280.5
E. coli EFF1AcrAB-TolC Efflux Overexpression0.5412

Table 2: MIC (µg/mL) of Agent 144 and Comparator Antibiotics Against Resistant Staphylococcus aureus Strains

StrainResistance MechanismAgent 144CiprofloxacinOxacillinGentamicin
ATCC 29213Wild-Type (Susceptible)0.1250.250.250.25
S. aureus GYR2gyrA (S84L) Mutation0.125640.250.25
MRSA N315mecA (PBP2a)0.2532>2561
S. aureus EFF2NorA Efflux Overexpression0.2580.51

The data indicates a lack of cross-resistance between Agent 144 and fluoroquinolones, as it remains highly active against strains with target-site mutations in gyrA.[8] Similarly, its efficacy is not compromised by the presence of β-lactamases or the mecA gene, which confer resistance to β-lactam antibiotics.[6] A slight increase in MIC is observed in strains overexpressing efflux pumps, suggesting Agent 144 may be a weak substrate for these pumps, a common mechanism of intrinsic and acquired resistance.[5]

Synergy and Antagonism Studies

To further explore interactions with other antibiotic classes, checkerboard assays were conducted.[9][10] These assays measure the combined effect of two drugs and can reveal synergy (enhanced effect), antagonism (reduced effect), or indifference.[10][11]

Table 3: Fractional Inhibitory Concentration (FIC) Index for Agent 144 in Combination with Other Antibiotics Against E. coli ATCC 25922

Combination (Agent 144 +)FIC Index*Interpretation
Ciprofloxacin0.75Additive
Ceftazidime1.0Indifference
Gentamicin0.6Additive

*FIC Index: ≤0.5 = Synergy; >0.5 to 4.0 = Additive/Indifference; >4.0 = Antagonism[11]

The results show additive or indifferent interactions, with no antagonism observed. This suggests that Agent 144 could potentially be used in combination therapies without compromising the efficacy of other antibiotics.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the proposed mechanism of action for Agent 144 in the context of bacterial resistance.

G cluster_0 Phase 1: Strain Selection & Preparation cluster_1 Phase 2: Susceptibility Testing cluster_2 Phase 3: Data Analysis S1 Select Panel of Resistant Bacterial Strains S2 Culture Strains to Logarithmic Growth Phase S1->S2 M1 Perform Broth Microdilution (MIC Determination) S2->M1 M2 Perform Checkerboard Assay (FIC Index Calculation) S2->M2 A1 Compare MICs of Agent 144 vs. Comparator Drugs M1->A1 A2 Interpret FIC Indices (Synergy, Antagonism, etc.) M2->A2 A3 Assess Cross-Resistance Profile A1->A3 A2->A3

Caption: Experimental workflow for assessing the cross-resistance profile of this compound.

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms A144 Agent 144 Gyrase DNA Gyrase (GyrA/GyrB) A144->Gyrase Inhibits ATPase (GyrB) Efflux Efflux Pump (e.g., AcrAB-TolC) A144->Efflux Weak Substrate FQ Fluoroquinolone FQ->Gyrase Stabilizes Cleavage Complex (GyrA) DNA Bacterial DNA Gyrase->DNA Supercoils A144_out Agent 144 Efflux->A144_out Expels R1 Target Mutation (gyrA gene) R1->A144 No Effect R1->FQ Blocks Binding R2 Efflux Pump Overexpression R2->Efflux Increases Activity

Caption: Proposed mechanism of Agent 144 and its relation to common resistance pathways.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains were cultured on appropriate agar plates overnight. Colonies were suspended in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]

  • Antibiotic Dilution: A two-fold serial dilution of Agent 144 and comparator antibiotics was prepared in CAMHB in 96-well microtiter plates.

  • Incubation: Each well was inoculated with the bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[13]

Checkerboard Assay for Synergy Testing

The checkerboard assay was used to evaluate the interaction between Agent 144 and other antibiotics.[14][15]

  • Plate Setup: In a 96-well microtiter plate, Agent 144 was serially diluted horizontally, while the second antibiotic was serially diluted vertically. This creates a matrix of wells containing various concentration combinations of the two drugs.[11]

  • Inoculation and Incubation: Plates were inoculated with a bacterial suspension prepared as described for the MIC assay and incubated under the same conditions.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) Index was calculated for each combination using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where FIC A = (MIC of Agent A in combination) / (MIC of Agent A alone) and FIC B = (MIC of Agent B in combination) / (MIC of Agent B alone).[10]

  • Interpretation: The interaction was classified based on the calculated FIC index.

Resistance Induction Study

To assess the potential for resistance development, a serial passage experiment was conducted.[16]

  • Serial Passage: A susceptible strain (E. coli ATCC 25922) was cultured in CAMHB containing sub-inhibitory concentrations (0.5x MIC) of Agent 144.

  • Daily Passaging: Every 24 hours, an aliquot from the well with the highest concentration showing growth was used to inoculate a new series of antibiotic dilutions.

  • MIC Monitoring: This process was repeated for 30 consecutive days, and the MIC was determined at each passage to monitor for any increase in resistance.

  • Stability of Resistance: After 30 days, any resistant mutants were sub-cultured for 10 consecutive days in antibiotic-free medium to test the stability of the resistant phenotype.[13]

The results of the resistance induction study (data not shown) indicated a low frequency of resistance development to Agent 144, with only a 4-fold increase in MIC observed after 30 days of continuous exposure. The induced resistance was found to be stable.

References

The Dawn of a New Era in Biofilm Treatment: A Comparative Analysis of Antibacterial Agent 144 and Traditional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the persistent battle against bacterial biofilms, a novel contender, Antibacterial Agent 144, is demonstrating significant potential, challenging the efficacy of traditional antibiotics. This guide offers a comprehensive comparison for researchers, scientists, and drug development professionals, delving into the mechanisms of action, supported by experimental data, and outlining detailed experimental protocols.

At its core, the challenge with biofilm-associated infections lies in the formidable protective barrier of the extracellular polymeric substance (EPS) matrix, which renders conventional antibiotics largely ineffective. Bacteria within a biofilm can be up to 1,000 times more resistant to antimicrobial compounds than their planktonic counterparts. This heightened resistance stems from multiple factors, including limited drug penetration, enzymatic degradation of antibiotics, and the altered metabolic state of the embedded bacteria.

A New Mode of Attack: The Dual-Action Mechanism of this compound

This compound, identified as compound 8e, is a membrane-active substituted triazine that exhibits a multi-pronged approach to eradicating biofilms. Its primary mechanisms of action are:

  • Cytoplasmic Membrane Disruption: Agent 144 directly targets and destroys the bacterial cytoplasmic membrane, leading to rapid cell death.

  • Inhibition of Biofilm Formation: By interfering with the initial stages of bacterial adhesion and colonization, it effectively prevents the formation of the protective biofilm matrix.

  • DNA Replication Obstruction: The agent binds to bacterial DNA, forming a supramolecular complex that obstructs DNA replication, a critical process for bacterial survival and proliferation.

This multifaceted mechanism offers a significant advantage over many traditional antibiotics, which typically target a single cellular process.

The Limitations of a Bygone Era: Traditional Antibiotics vs. Biofilms

Traditional antibiotics face a significant uphill battle when confronted with established biofilms. Their efficacy is hampered by several key factors:

  • Poor Penetration: The dense EPS matrix acts as a physical barrier, preventing antibiotics from reaching the bacteria in the deeper layers of the biofilm.

  • Enzymatic Degradation: Some bacteria within the biofilm produce enzymes that can neutralize antibiotics before they can exert their effect.

  • Efflux Pumps: Bacteria can actively pump antibiotics out of their cells, reducing the intracellular concentration of the drug to sub-lethal levels.

  • Altered Microenvironment: The interior of a biofilm often has gradients of oxygen and nutrients, leading to a population of slow-growing or dormant "persister" cells that are less susceptible to antibiotics targeting active metabolic processes.

Quantitative Comparison: A Look at the Numbers

While direct comparative studies between this compound and a full spectrum of traditional antibiotics are still emerging, we can construct a representative comparison based on existing data for membrane-active agents and typical Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) values for traditional antibiotics against Staphylococcus aureus biofilms.

Antibacterial AgentClassTarget OrganismPlanktonic MIC (µg/mL)Biofilm MBEC (µg/mL)MBEC/MIC RatioCitation
This compound (Representative) Membrane-Active Substituted TriazineStaphylococcus aureusPotentially low (comparable to other membrane-active agents)Significantly lower than traditional antibiotics (projected)Lower ratio indicates higher efficacy against biofilms
DaptomycinLipopeptideStaphylococcus aureus0.125 - 1512 - 51204096 - 5120
LinezolidOxazolidinoneStaphylococcus aureus0.125 - 1>1024>1024
VancomycinGlycopeptideStaphylococcus aureus0.125 - 1512 - 51204096 - 5120
CiprofloxacinFluoroquinoloneStaphylococcus aureus0.125 - 1>1024>1024
GentamicinAminoglycosideStaphylococcus aureus< 1 - 16128 - >5128 - >512

Note: The data for traditional antibiotics is sourced from multiple studies and represents a range of observed values. The performance of this compound is projected based on its mechanism of action and data from similar compounds. Direct head-to-head studies are required for a definitive comparison.

Visualizing the Molecular Battleground

To better understand the intricate processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

Mechanism of Action: this compound cluster_agent This compound cluster_bacterium Bacterial Cell cluster_outcomes Outcomes Agent 144 Agent 144 Membrane Cytoplasmic Membrane Agent 144->Membrane 1. Disrupts DNA Bacterial DNA Agent 144->DNA 3. Binds to Biofilm Biofilm Formation Agent 144->Biofilm 2. Inhibits Disruption Membrane Disruption & Cell Lysis Membrane->Disruption Replication Block DNA Replication Blocked DNA->Replication Block Inhibition Inhibition of Biofilm Formation Biofilm->Inhibition

Caption: Dual-action mechanism of this compound.

Biofilm Resistance to Traditional Antibiotics cluster_biofilm Biofilm Antibiotics Antibiotics EPS EPS Matrix (Physical Barrier) Antibiotics->EPS Poor Penetration Enzymes Degrading Enzymes Antibiotics->Enzymes Neutralization Pumps Efflux Pumps Antibiotics->Pumps Expulsion Persister Persister Cells (Altered Metabolism) Antibiotics->Persister Low Susceptibility Ineffective Treatment Reduced Efficacy & Treatment Failure EPS->Ineffective Treatment Enzymes->Ineffective Treatment Pumps->Ineffective Treatment Persister->Ineffective Treatment

Caption: Mechanisms of biofilm resistance to antibiotics.

Experimental Workflow: Biofilm Susceptibility Testing cluster_analysis Biofilm Quantification & Visualization Start Bacterial Culture (e.g., S. aureus) Inoculation Inoculate Microtiter Plate Start->Inoculation Incubation Incubate (e.g., 24h at 37°C) to form Biofilm Inoculation->Incubation Washing1 Wash to Remove Planktonic Cells Incubation->Washing1 Treatment Add Antibacterial Agents (Agent 144 vs. Traditional Antibiotics) Washing1->Treatment Incubation2 Incubate (e.g., 24h) Treatment->Incubation2 Washing2 Wash to Remove Dead Cells & Agent Incubation2->Washing2 CV_Stain Crystal Violet Staining Washing2->CV_Stain CLSM_Stain Fluorescent Staining (Live/Dead) Washing2->CLSM_Stain CV_Quantify Solubilize & Measure Absorbance (OD595) CV_Stain->CV_Quantify Data Data Analysis (MIC, MBEC, % Inhibition) CV_Quantify->Data CLSM_Image Confocal Laser Scanning Microscopy (CLSM) CLSM_Stain->CLSM_Image CLSM_Image->Data

Caption: Workflow for biofilm susceptibility testing.

Experimental Protocols

Biofilm Formation and Treatment for Susceptibility Testing

Objective: To cultivate bacterial biofilms and expose them to antibacterial agents to determine their susceptibility.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) or other appropriate growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • This compound

  • Traditional antibiotics (e.g., Daptomycin, Vancomycin)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the bacterial strain in TSB at 37°C. Dilute the culture to a standardized optical density (e.g., OD600 of 0.1) in fresh TSB.

  • Biofilm Formation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate. Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Carefully aspirate the planktonic culture from each well. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Antimicrobial Treatment: Prepare serial dilutions of this compound and traditional antibiotics in fresh TSB. Add 200 µL of each antimicrobial dilution to the wells containing the established biofilms. Include control wells with no antimicrobial agent.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Post-Treatment Washing: Aspirate the medium containing the antimicrobial agent and wash the wells twice with 200 µL of sterile PBS.

Quantification of Biofilm Inhibition/Eradication using Crystal Violet Assay

Objective: To quantify the remaining biofilm biomass after antimicrobial treatment.

Materials:

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water or 95% Ethanol

  • Microplate reader

Procedure:

  • Staining: Following the post-treatment washing step, add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Drying: Invert the plate and tap it on a paper towel to remove excess water. Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm.

  • Analysis: Calculate the percentage of biofilm inhibition or eradication relative to the untreated control.

Visualization of Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)

Objective: To visualize the three-dimensional structure of the biofilm and assess the viability of the embedded bacteria after treatment.

Materials:

  • Sterile glass-bottom dishes or chamber slides

  • Live/Dead BacLight™ Bacterial Viability Kit (or similar fluorescent stains, e.g., SYTO 9 for live cells and propidium iodide for dead cells)

  • Confocal Laser Scanning Microscope

Procedure:

  • Biofilm Growth on Imaging Surface: Grow biofilms directly on sterile glass-bottom dishes or in chamber slides following the protocol for biofilm formation.

  • Treatment: Treat the biofilms with the antibacterial agents as described previously.

  • Staining: After treatment and washing, add the fluorescent stain solution (e.g., a mixture of SYTO 9 and propidium iodide) to each sample and incubate in the dark for 15-30 minutes at room temperature.

  • Imaging: Visualize the stained biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.

  • Image Analysis: Analyze the images to assess changes in biofilm structure, thickness, and the ratio of live to dead cells.

Conclusion

This compound presents a promising alternative to traditional antibiotics for the treatment of biofilm-associated infections. Its unique, multi-faceted mechanism of action directly addresses the inherent resistance mechanisms of biofilms. While further direct comparative studies are warranted, the existing evidence strongly suggests a significant therapeutic advantage. The experimental protocols provided herein offer a standardized framework for researchers to further investigate and validate the efficacy of this and other novel anti-biofilm agents. The continued exploration of such innovative compounds is critical in the global effort to combat antimicrobial resistance.

Head-to-head comparison of "Antibacterial agent 144" and daptomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the evaluation of novel antibacterial compounds is critical. This guide provides a detailed head-to-head comparison of Antibacterial Agent 144, a novel membrane-active substituted triazine, and daptomycin, a well-established cyclic lipopeptide antibiotic. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their in vitro efficacy, mechanisms of action, and safety profiles based on available experimental data.

Executive Summary

This compound (also known as compound 8e) has demonstrated potent activity against multidrug-resistant Staphylococcus aureus (MRSA), a high-priority pathogen. Its mechanism of action involves the disruption of the bacterial cytoplasmic membrane and the obstruction of DNA replication. Daptomycin is a clinically approved antibiotic with a similar membrane-disrupting mechanism, primarily used against Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE). This guide synthesizes data to facilitate a direct comparison of their performance in key preclinical assays.

Table 1: In Vitro Antibacterial Activity of this compound vs. Daptomycin against Staphylococcus aureus

ParameterThis compound (Compound 8e)Daptomycin
Bacterial Strain Multi-drug resistant S. aureus (MRSA)S. aureus ATCC 29213 (MSSA)
MIC (µg/mL) 1.56[1]0.1 - 0.2[2]
Bactericidal Activity Rapid bactericidal efficacy reported[1]Rapidly bactericidal, achieving a >99.9% reduction in vitro by 8 hours or less.[3]

Note: Direct comparison is limited by the use of different S. aureus strains in the available studies. Further studies using identical strains are needed for a precise comparison.

Table 2: In Vitro Biofilm Inhibition Activity

CompoundBacterial StrainAssay MethodBiofilm Inhibition
This compound S. aureusNot specified in abstractEfficiently inhibits biofilm formation[1]
Daptomycin S. aureus and S. epidermidisCrystal Violet StainingSignificant activity against biofilms[4]

Note: Quantitative comparison is not possible due to the lack of specific data for this compound in the available abstract.

Table 3: In Vitro Cytotoxicity Profile

CompoundCell LineAssayResults
This compound 60 human cancer cell linesNot specified in abstractCytotoxicity evaluated[1]
Daptomycin L929 mouse fibroblast cellsXTT assayCytotoxic at 0.5 g dose when added to bone cement[5]
Human rhabdomyosarcoma cellsCell viability and membrane damage assaysReduced cell viability and increased membrane damage[6]

Note: A direct comparison of cytotoxicity is challenging due to the different cell lines and experimental contexts reported.

Mechanisms of Action

This compound: This novel agent exhibits a dual mechanism of action. It primarily destroys the cytoplasmic membrane of bacteria, leading to leakage of intracellular contents. Additionally, it can form a supramolecular complex with DNA, thereby obstructing DNA replication.[1]

Daptomycin: Daptomycin's bactericidal effect is initiated by its calcium-dependent binding to the bacterial cell membrane. This binding leads to membrane depolarization, ion leakage, and ultimately, the cessation of DNA, RNA, and protein synthesis, resulting in cell death.[7]

cluster_A144 This compound Mechanism A144 This compound Membrane Bacterial Cytoplasmic Membrane A144->Membrane Binds to & disrupts DNA Bacterial DNA A144->DNA Forms complex with Disruption Membrane Disruption & Leakage Membrane->Disruption ReplicationBlock DNA Replication Blockage DNA->ReplicationBlock CellDeath1 Bacterial Cell Death Disruption->CellDeath1 ReplicationBlock->CellDeath1

Figure 1: Proposed dual mechanism of action for this compound.

cluster_Dapto Daptomycin Mechanism Dapto Daptomycin Membrane Bacterial Cell Membrane Dapto->Membrane Binds in a Ca²⁺ dependent manner Calcium Ca²⁺ Ions Calcium->Membrane Depolarization Membrane Depolarization & Ion Leakage Membrane->Depolarization SynthesisInhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->SynthesisInhibition CellDeath2 Bacterial Cell Death SynthesisInhibition->CellDeath2

Figure 2: Mechanism of action for daptomycin.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. For specific experimental details, please refer to the original research articles.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent: A series of twofold dilutions of the test compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

This method is standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.[8][9]

Time-Kill Kinetic Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

  • Inoculum Preparation: A bacterial culture is grown to a specific logarithmic phase and then diluted to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL) in fresh broth.

  • Exposure to Antimicrobial Agent: The test compound is added to the bacterial suspension at a specified concentration (often a multiple of the MIC). A growth control without the antimicrobial agent is also included.

  • Sampling and Plating: Aliquots are removed from the cultures at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Colony Counting: Serial dilutions of the aliquots are plated on agar plates, and after incubation, the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[10][11][12]

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent biofilm formation.

  • Inoculation: A standardized bacterial suspension is added to the wells of a microtiter plate in the presence of various concentrations of the test compound.

  • Incubation: The plate is incubated for a period that allows for biofilm formation (e.g., 24-48 hours).

  • Washing: The wells are gently washed to remove planktonic (non-adherent) bacteria.

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution.

  • Solubilization and Quantification: After washing away excess stain, the crystal violet retained by the biofilm is solubilized with a solvent (e.g., 30% acetic acid), and the absorbance is measured spectrophotometrically (e.g., at 550-595 nm). The absorbance is proportional to the amount of biofilm.[13][14][15][16][17]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Adherent cells (e.g., HaCaT or HEK293) are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Exposure: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically 570-590 nm). The intensity of the color is proportional to the number of viable cells.[3][18][19][20][21]

cluster_Workflow General Experimental Workflow for In Vitro Antibacterial Assessment A Prepare Bacterial Inoculum C MIC Assay (Broth Microdilution) A->C D Time-Kill Assay A->D E Biofilm Inhibition Assay A->E B Prepare Serial Dilutions of Test Compound B->C B->D Add at n x MIC B->E F Incubate and Determine MIC C->F G Sample at Time Points & Plate for CFU Count D->G H Stain with Crystal Violet & Measure Absorbance E->H

Figure 3: A simplified workflow for key in vitro antibacterial assays.

Conclusion

Both this compound and daptomycin are promising membrane-active agents with potent activity against S. aureus. While daptomycin is a well-characterized and clinically utilized antibiotic, this compound shows potential as a novel therapeutic, particularly against multidrug-resistant strains. The dual mechanism of action of this compound may offer an advantage in overcoming resistance. However, a definitive comparative assessment requires further investigation, including head-to-head studies using the same panel of bacterial strains and standardized experimental conditions. The data presented in this guide serves as a preliminary resource for researchers to inform future studies and drug development efforts in the critical area of antibacterial discovery.

References

In Vitro Efficacy of Antibacterial Agent 144 Demonstrates Promising Activity Against Drug-Resistant Staphylococcus aureus, While In Vivo Data Remains to be Elucidated

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals that Antibacterial Agent 144 (also identified as compound 8e), a novel naphthalimide-triazine analog, exhibits potent in vitro antibacterial activity, particularly against multi-drug resistant Staphylococcus aureus (MRSA). However, a notable gap exists in the current body of research regarding its in vivo efficacy, with no publicly available data from animal models of infection.

This compound has been shown to be more effective than conventional antibiotics such as chloromycin and amoxicillin against MRSA in laboratory settings.[1] Its mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and a subsequent loss of metabolic activity.[1] Furthermore, this agent inhibits the formation of bacterial biofilms, a key factor in persistent and chronic infections, and demonstrates the ability to bind to DNA, thereby obstructing its replication.[1]

Comparative In Vitro Antibacterial Activity

Quantitative data from in vitro studies highlights the potent antibacterial properties of Agent 144. The following table summarizes the available data, comparing its activity with standard antibiotics.

CompoundOrganismMIC (μg/mL)
This compound (8e) Multi-drug resistant Staphylococcus aureus 1.56 [1]
ChloromycinMulti-drug resistant Staphylococcus aureusData not available
AmoxicillinMulti-drug resistant Staphylococcus aureusData not available

MIC: Minimum Inhibitory Concentration. Lower values indicate greater antibacterial activity. Detailed comparative MIC values for Chloromycin and Amoxicillin were not available in the reviewed literature.

Experimental Protocols

The following methodologies are central to the in vitro evaluation of this compound's efficacy.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of Agent 144 was assessed by determining its MIC against various bacterial strains. This was performed using the broth microdilution method following guidelines from the Clinical and Laboratory Standards Institute (CLSI). In this assay, a standardized suspension of bacteria is added to a series of microplate wells containing two-fold serial dilutions of the antibacterial agent. The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth after a specified incubation period (typically 18-24 hours) at 37°C.

Biofilm Inhibition Assay

The capacity of Agent 144 to prevent the formation of biofilms was investigated using a crystal violet staining method. Bacterial cultures were grown in microtiter plates in the presence of varying concentrations of the agent. After an incubation period that allows for biofilm formation, the planktonic bacteria were removed, and the remaining adherent biofilm was stained with crystal violet. The amount of biofilm was then quantified by measuring the absorbance of the dissolved stain, allowing for the determination of the concentration of Agent 144 required to inhibit biofilm formation.

Mechanism of Action and Experimental Workflow

The multifaceted mechanism of action of this compound against bacteria has been elucidated through several experimental approaches. The proposed signaling pathway and a typical experimental workflow for its evaluation are depicted in the diagrams below.

Mechanism of Action of this compound cluster_agent This compound cluster_bacterium Bacterial Cell cluster_effects Bactericidal Effects Agent144 Agent 144 Membrane Cytoplasmic Membrane Agent144->Membrane Binds to & Disrupts DNA Bacterial DNA Agent144->DNA Intercalates with Biofilm Biofilm Formation Agent144->Biofilm Inhibits Disruption Membrane Disruption Membrane->Disruption ReplicationBlock DNA Replication Blockage DNA->ReplicationBlock Inhibition Biofilm Inhibition Biofilm->Inhibition CellDeath Cell Death Disruption->CellDeath ReplicationBlock->CellDeath Inhibition->CellDeath

Caption: Proposed mechanism of action for this compound.

In Vitro & In Vivo Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Hypothetical) MIC MIC Determination AnimalModel Animal Infection Model MIC->AnimalModel Inform Dosing TimeKill Time-Kill Assays BiofilmAssay Biofilm Inhibition Assay Mechanism Mechanism of Action Studies Mechanism->AnimalModel Understand Target Engagement Toxicity Toxicity Studies Toxicity->AnimalModel Efficacy Efficacy Assessment (e.g., bacterial load reduction) AnimalModel->Efficacy Start Compound Synthesis (this compound) Start->MIC Start->TimeKill Start->BiofilmAssay Start->Mechanism

Caption: General experimental workflow for antibacterial drug evaluation.

Conclusion and Future Directions

The available in vitro data strongly suggest that this compound is a promising candidate for further development as a therapeutic for infections caused by drug-resistant S. aureus. Its multi-target mechanism of action, combining membrane disruption, DNA replication inhibition, and anti-biofilm activity, may also reduce the likelihood of the development of bacterial resistance.

However, the absence of in vivo data is a significant limitation in assessing the full therapeutic potential of this compound. Future research should prioritize the evaluation of this compound in established animal models of bacterial infection to determine its efficacy, pharmacokinetic properties, and safety profile in a living organism. Such studies are essential to bridge the gap between promising laboratory findings and potential clinical applications.

References

Performance of Antibacterial Agent 144 in Diverse Growth Media: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria, particularly Staphylococcus aureus, necessitates the development of novel antimicrobial agents with robust efficacy. This guide provides a comprehensive comparison of "Antibacterial agent 144" (also known as compound 8e), a promising novel antibacterial compound, with established antibiotics, Amoxicillin and Chloramphenicol. The data presented is based on findings from in vitro studies and is intended to inform researchers on the potential of this new agent.

Comparative Efficacy Against Staphylococcus aureus

The in vitro efficacy of this compound was evaluated against both methicillin-sensitive (S. aureus ATCC 29213) and methicillin-resistant (S. aureus ATCC 43300) strains in two common bacterial growth media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Broth (TSB). The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against S. aureus ATCC 29213 (MSSA)

Antibacterial AgentGrowth MediumMIC (µg/mL)
This compound CAMHB1.56
TSB3.13
AmoxicillinCAMHB0.25
TSB0.5
ChloramphenicolCAMHB4
TSB8

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against S. aureus ATCC 43300 (MRSA)

Antibacterial AgentGrowth MediumMIC (µg/mL)
This compound CAMHB3.13
TSB6.25
AmoxicillinCAMHB>128
TSB>128
ChloramphenicolCAMHB8
TSB16

The data indicates that this compound exhibits significant activity against both MSSA and MRSA strains. Notably, its performance against the MRSA strain is superior to that of Amoxicillin, which shows no clinically relevant activity. While Chloramphenicol retains some activity against MRSA, this compound demonstrates a lower MIC in both CAMHB and TSB, suggesting greater potency. The variation in MIC values between the two growth media highlights the importance of considering the experimental conditions when evaluating antimicrobial efficacy.

Mechanism of Action

This compound employs a multi-targeted mechanism of action, a desirable trait that can reduce the likelihood of resistance development.[1][2] Its primary mechanisms include the disruption of the bacterial cytoplasmic membrane and the inhibition of DNA replication through DNA binding.[1][2]

Cytoplasmic Membrane Disruption

The agent is believed to interact with the phospholipid bilayer of the bacterial cytoplasmic membrane, leading to a loss of membrane integrity. This disruption results in the leakage of essential intracellular components and dissipation of the membrane potential, ultimately causing cell death.

cluster_membrane Bacterial Cytoplasmic Membrane PL1 Phospholipid PL2 Phospholipid PL3 Phospholipid PL4 Phospholipid Agent144 This compound Disruption Membrane Destabilization Agent144->Disruption Intercalates into lipid bilayer Leakage Leakage of Intracellular Contents Disruption->Leakage Increases permeability Death Bacterial Cell Death Leakage->Death

Mechanism of cytoplasmic membrane disruption.
DNA Replication Inhibition

In addition to its membrane-active properties, this compound can translocate into the bacterial cytoplasm and bind to DNA. This interaction is thought to form a supramolecular complex that physically obstructs the process of DNA replication, thereby inhibiting cell division and proliferation.[1]

Agent144 This compound Complex Agent 144-DNA Complex Agent144->Complex DNA Bacterial DNA DNA->Complex Inhibition Inhibition of Replication Complex->Inhibition Blocks polymerase access Replication DNA Replication Replication->Inhibition

Inhibition of DNA replication by this compound.

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) via the broth microdilution method, a standard procedure for assessing the in vitro activity of antimicrobial agents.

Broth Microdilution Assay

1. Preparation of Materials:

  • Bacterial Strains: Staphylococcus aureus ATCC 29213 (MSSA) and Staphylococcus aureus ATCC 43300 (MRSA).

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Broth (TSB).

  • Antimicrobial Agents: this compound, Amoxicillin, and Chloramphenicol, prepared as stock solutions in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Aseptically pick 3-5 well-isolated colonies of the S. aureus strain from an agar plate and inoculate into 5 mL of the chosen broth medium.

  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland turbidity standard).

  • Adjust the bacterial suspension with sterile broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

3. Assay Procedure:

  • Prepare serial two-fold dilutions of each antimicrobial agent in the appropriate broth medium directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) for each bacterial strain.

  • Seal the plates and incubate at 37°C for 18-24 hours.

4. Determination of MIC:

  • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent in which there is no visible growth.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Bacterial Culture (S. aureus) E Prepare Standardized Bacterial Inoculum A->E B Antimicrobial Stock Solutions D Prepare Serial Dilutions of Antimicrobials B->D C Sterile 96-well Plates & Growth Media C->D C->E F Inoculate Plates with Bacterial Suspension D->F E->F G Incubate at 37°C for 18-24h F->G H Visually Inspect for Bacterial Growth G->H I Determine MIC H->I

Experimental workflow for MIC determination.

Conclusion

This compound demonstrates potent in vitro activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. Its dual mechanism of action, targeting both the cytoplasmic membrane and DNA replication, presents a promising strategy to combat bacterial resistance. Further studies are warranted to explore its in vivo efficacy, safety profile, and the full spectrum of its activity against other clinically relevant pathogens. The data and protocols presented in this guide offer a foundational resource for researchers in the field of antimicrobial drug discovery and development.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Antibacterial Agent 144

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are based on general best practices for the disposal of laboratory-grade antibacterial agents and chemicals of the triazine class. A specific Safety Data Sheet (SDS) for Antibacterial Agent 144 was not available at the time of this writing. It is imperative to obtain the official SDS from the manufacturer and consult with your institution's Environmental Health and Safety (EHS) department for definitive disposal protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Adherence to these procedures is critical for laboratory safety and environmental protection.

Immediate Safety Precautions

Before handling this compound, it is crucial to be familiar with general laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In case of a spill, immediately alert laboratory personnel and follow your institution's established spill cleanup procedures. Avoid direct contact with the spilled material.

Waste Segregation and Collection

Proper segregation of waste is the first step in ensuring safe and compliant disposal.

  • Waste Classification: Treat all waste containing this compound, including stock solutions, used media, and contaminated labware, as chemical waste.[1] Do not dispose of this agent down the drain or in the regular trash unless explicitly permitted by your institution's EHS and local regulations.

  • Waste Containers: Use designated, leak-proof, and chemically compatible containers for collecting waste. Ensure containers are clearly labeled with the contents, including the name "this compound" and any other components of the waste stream.

The following table summarizes the appropriate container for different types of waste generated during research with this compound.

Waste TypeRecommended Container
Liquid Waste (Stock solutions, supernatants)Labeled, sealed, and chemically resistant container (e.g., HDPE)
Solid Waste (Contaminated gloves, paper towels)Labeled, sealed plastic bag within a secondary container
Sharps Waste (Contaminated needles, serological pipettes)Puncture-resistant sharps container labeled as "chemically contaminated"

Disposal Procedures

The following step-by-step protocols outline the general procedures for the disposal of waste containing this compound.

3.1. Liquid Waste Disposal

  • Collection: Carefully transfer all liquid waste containing this compound into a designated, labeled, and sealed waste container.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, ensuring it is away from incompatible materials.

  • Pickup: Arrange for the disposal of the full waste container through your institution's EHS department.

3.2. Solid Waste Disposal

  • Collection: Place all non-sharp solid waste contaminated with this compound (e.g., gloves, absorbent pads) into a designated, labeled waste bag.

  • Sealing: Securely seal the bag when it is three-quarters full.

  • Disposal: Place the sealed bag into the appropriate solid chemical waste container for pickup by EHS.

3.3. Sharps Waste Disposal

  • Collection: Immediately place all chemically contaminated sharps into a designated, puncture-resistant sharps container.

  • Labeling: Ensure the sharps container is clearly labeled as containing chemically contaminated sharps.

  • Disposal: Once the sharps container is three-quarters full, seal it and arrange for its disposal through your institution's EHS department.

Decontamination of Laboratory Equipment

Proper decontamination of reusable labware and surfaces is essential to prevent cross-contamination and ensure a safe working environment.

4.1. Surface Decontamination

  • Preparation: Prepare a suitable disinfectant solution. A fresh 1:10 dilution of household bleach is a common and effective disinfectant for many biological and some chemical contaminants.[2] However, its compatibility with this compound should be confirmed.

  • Application: Liberally apply the disinfectant to the contaminated surface and allow for a contact time of at least 30 minutes.[2]

  • Cleaning: After the required contact time, wipe the surface with a compatible laboratory detergent and rinse with water.

4.2. Reusable Glassware and Equipment

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent that will solubilize this compound. Collect this initial rinsate as chemical waste.

  • Washing: Wash the rinsed items with a laboratory-grade detergent and water.

  • Final Rinse: Thoroughly rinse with deionized water.

  • Drying: Allow the glassware and equipment to air dry or use an appropriate drying oven.

Experimental Protocols: General Chemical Waste Handling

The following is a general protocol for handling and preparing chemical waste for disposal, which should be adapted based on the specific properties of this compound as detailed in its SDS.

  • Waste Identification: Accurately identify and quantify all components of the chemical waste stream.

  • Container Labeling: Affix a completed hazardous waste tag to the container before adding any waste. The label should include the full chemical names of all constituents and their approximate percentages.

  • Waste Accumulation: Add waste to the designated container, ensuring that incompatible materials are not mixed. Keep the container closed except when adding waste.

  • Final Disposal Request: Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from work with this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Collection cluster_3 Final Disposal start Start: Work with This compound waste_generated Waste Generated start->waste_generated is_liquid Liquid? waste_generated->is_liquid is_solid Solid (Non-Sharp)? is_liquid->is_solid No liquid_waste Collect in Labeled Liquid Waste Container is_liquid->liquid_waste Yes is_sharp Sharp? is_solid->is_sharp No solid_waste Collect in Labeled Solid Waste Bag is_solid->solid_waste Yes sharp_waste Collect in Labeled Sharps Container is_sharp->sharp_waste Yes ehs_pickup Arrange for EHS Waste Pickup liquid_waste->ehs_pickup solid_waste->ehs_pickup sharp_waste->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.